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  • Product: 2-(4-Phenylphenoxy)ethanol
  • CAS: 19070-95-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol

Introduction In the landscape of modern chemical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern chemical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior, influencing everything from its reactivity and solubility to its potential applications in fields as diverse as materials science and pharmacology. This guide provides an in-depth technical overview of 2-(4-Phenylphenoxy)ethanol, a biphenyl ether derivative with significant potential in various scientific domains. As researchers and drug development professionals, a comprehensive grasp of this molecule's properties is the bedrock upon which innovative applications are built. This document is structured to deliver not just data, but a causal understanding of the experimental choices and the logic behind the analytical techniques employed in its characterization.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is the determination of its core physicochemical properties. These values provide a snapshot of the molecule's identity and behavior under standard conditions.

Table 1: Key Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol

PropertyValueSource/Method
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1].
Appearance Likely a solid at room temperature, based on related structures[2].

The absence of readily available melting and boiling point data in the searched literature suggests that this specific compound may not be as commonly synthesized or characterized as some of its structural analogs. However, based on the high melting point of the related compound hexakis(4-phenylphenoxy)-cyclotriphosphazene (201°C), it is reasonable to infer that 2-(4-Phenylphenoxy)ethanol is likely a solid at room temperature[2]. Its biphenyl structure contributes to a larger molecular surface area and stronger intermolecular forces (van der Waals interactions) compared to simpler phenoxyethanol derivatives, which would favor a solid state.

The solubility profile is consistent with its chemical structure. The presence of a hydroxyl group allows for hydrogen bonding with protic solvents, while the large, nonpolar biphenyl and ether components confer solubility in a range of organic solvents. This dual solubility characteristic is a key consideration for its application in various formulations and reaction media.

Synthesis and Structural Elucidation

The synthesis of 2-(4-Phenylphenoxy)ethanol can be conceptually approached through established methods for ether synthesis, most notably the Williamson ether synthesis. This reaction provides a reliable and well-understood pathway to forming the ether linkage.

Conceptual Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. In the context of synthesizing 2-(4-Phenylphenoxy)ethanol, this would involve the reaction of 4-phenylphenoxide with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

Williamson_Synthesis cluster_reactants Reactants cluster_product Products Reactant1 4-Phenylphenol Intermediate Sodium 4-phenylphenoxide Reactant1->Intermediate Deprotonation Reactant2 Base (e.g., NaOH) Reactant2->Intermediate Product 2-(4-Phenylphenoxy)ethanol Intermediate->Product SN2 Attack Reactant3 2-Chloroethanol Reactant3->Product Byproduct NaCl

Caption: Conceptual workflow for the synthesis of 2-(4-Phenylphenoxy)ethanol via Williamson ether synthesis.

Experimental Protocol: A Self-Validating System

A robust experimental protocol for the synthesis of 2-(4-Phenylphenoxy)ethanol would incorporate in-process controls and purification steps to ensure the identity and purity of the final product.

Step 1: Formation of the Phenoxide

  • To a solution of 4-phenylphenol in a suitable anhydrous solvent (e.g., ethanol or DMF), add one molar equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution if NaH is used.

Step 2: Etherification

  • To the resulting solution of the 4-phenylphenoxide, add one molar equivalent of 2-chloroethanol or 2-bromoethanol dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and quench any remaining base with a dilute aqueous acid solution.

  • Extract the product into an organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Phenylphenoxy)ethanol.

Spectroscopic Characterization

The structural identity of 2-(4-Phenylphenoxy)ethanol is definitively confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of 2-(4-Phenylphenoxy)ethanol is expected to show distinct signals for the aromatic protons of the two phenyl rings, as well as the methylene protons of the ethanol moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern of the biphenyl system. The protons of the -OCH₂CH₂OH group would appear as two distinct triplets, with the protons adjacent to the oxygen atom being more deshielded (shifted downfield). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The number of aromatic signals would confirm the symmetry of the biphenyl group. The signals for the two aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Phenylphenoxy)ethanol would be characterized by several key absorptions:

  • A broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group[3].

  • C-O stretching vibrations in the region of 1260-1050 cm⁻¹, corresponding to the ether and alcohol C-O bonds[3].

  • Aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Ionization (EI-MS): Under EI conditions, 2-(4-Phenylphenoxy)ethanol would be expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve cleavage of the ether bond and the side chain, leading to characteristic fragment ions.

Mass_Spec_Fragmentation Parent 2-(4-Phenylphenoxy)ethanol (m/z 214) Fragment1 [C₁₂H₉O]⁺ (m/z 169) Parent->Fragment1 Loss of C₂H₅O Fragment3 [C₂H₅O]⁺ (m/z 45) Parent->Fragment3 Alpha-cleavage Fragment2 [C₆H₅]⁺ (m/z 77) Fragment1->Fragment2 Loss of CO

Caption: Predicted mass spectrometry fragmentation pathway for 2-(4-Phenylphenoxy)ethanol.

Potential Applications in Research and Drug Development

The unique structural features of 2-(4-Phenylphenoxy)ethanol suggest several potential areas of application for researchers and drug development professionals.

  • Building Block in Organic Synthesis: The presence of a primary alcohol provides a reactive handle for further functionalization. This makes 2-(4-Phenylphenoxy)ethanol a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups through nucleophilic substitution reactions.

  • Fragment-Based Drug Discovery: The biphenyl moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. 2-(4-Phenylphenoxy)ethanol could serve as a fragment in fragment-based drug discovery campaigns, where small molecules are screened for their ability to bind to a target protein. Hits from such screens can then be elaborated into more potent lead compounds.

  • Materials Science: The rigid biphenyl unit can impart desirable properties, such as thermal stability and liquid crystallinity, to polymers and other materials. The hydroxyl group allows for its incorporation into polymer backbones through esterification or etherification reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Phenylphenoxy)ethanol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound[4][5][6].

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors[4][5][6].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4][5].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[7][8]. For skin contact, wash the affected area with soap and water[7][8]. If inhaled, move to fresh air[4][8]. If ingested, rinse the mouth with water and seek medical attention[4][7][8].

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(4-Phenylphenoxy)ethanol. From its fundamental properties and synthesis to its spectroscopic characterization and potential applications, a detailed picture of this molecule has been presented. For researchers and drug development professionals, this information serves as a critical foundation for future investigations and the development of novel applications. The self-validating nature of the described experimental protocols and the in-depth analysis of its properties are intended to empower scientists to confidently and effectively utilize this compound in their research endeavors.

References

  • PubChem. (n.d.). 2-(4-Methylphenoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(4-phenoxy-phenyl)sulfanyl-ethanol. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • U.S. Environmental Protection Agency. (n.d.). 2-(4-phenylphenoxy)ethanol. Toxics Release Inventory. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Octylphenyl)ethanol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Aminophenyl)ethanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Texas at Austin. (2013, July 22). Chemical reaction could streamline manufacture of pharmaceuticals and other compounds. ScienceDaily. Retrieved from [Link]

  • Scribd. (n.d.). Improved 2-Phenyl Ethanol Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US5639808A - Flame retardant thermosettable resin compositions.
  • Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals. Retrieved from [Link]

Sources

Exploratory

Comprehensive Analytical Guide to 2-(4-Phenylphenoxy)ethanol: Exact Mass Determination and Methodologies

Executive Summary In the fields of drug development, materials science, and analytical chemistry, the precise characterization of molecular scaffolds is non-negotiable. 2-(4-Phenylphenoxy)ethanol —a biphenyl derivative f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug development, materials science, and analytical chemistry, the precise characterization of molecular scaffolds is non-negotiable. 2-(4-Phenylphenoxy)ethanol —a biphenyl derivative featuring an ethoxy linker and a terminal hydroxyl group—serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials[1].

This technical whitepaper provides an authoritative, in-depth analysis of 2-(4-Phenylphenoxy)ethanol. By focusing on its exact mass, high-resolution mass spectrometry (HRMS) behavior, and validated experimental workflows, this guide equips researchers with the self-validating protocols necessary to isolate, identify, and quantify this compound with high fidelity.

Chemical Identity & Structural Characteristics

The structural architecture of 2-(4-Phenylphenoxy)ethanol consists of a rigid, highly lipophilic biphenyl moiety coupled to a flexible, hydrophilic ethylene glycol tail. This amphiphilic nature dictates its chromatographic behavior, necessitating specific reversed-phase liquid chromatography (RP-LC) strategies.

For high-resolution mass spectrometry (HRMS), distinguishing the target analyte from isobaric interferences requires reliance on its exact mass rather than its nominal mass. The exact mass is calculated based on the most abundant isotopes of its constituent elements ( 12C , 1H , 16O ).

Table 1: Physicochemical and Mass Spectrometry Properties
PropertyValueScientific Rationale / Implication
Chemical Formula C14​H14​O2​ Defines the isotopic envelope used for MS pattern recognition[2].
Molecular Weight 214.26 g/mol Average mass used for macroscopic stoichiometric calculations[3].
Monoisotopic Exact Mass 214.09938 Da Critical for HRMS (e.g., Orbitrap/TOF) to ensure <5 ppm mass accuracy[3].
Protonated Ion [M+H]+ 215.10666 m/z The primary target ion when utilizing Electrospray Ionization (ESI+)[4].
LogP (Estimated) 3.2−3.5 Indicates strong hydrophobicity; requires high organic mobile phase for elution.

Synthetic Workflow & Causality

The synthesis of 2-(4-Phenylphenoxy)ethanol typically proceeds via a nucleophilic substitution ( SN​2 ) reaction. The precursor, 4-phenylphenol[5], is deprotonated to form a highly nucleophilic phenoxide ion, which subsequently attacks an alkylating agent such as 2-chloroethanol or ethylene oxide.

Causality in Experimental Design: A weak base like potassium carbonate ( K2​CO3​ ) is deliberately chosen over strong bases (e.g., NaOH ) to prevent the hydrolysis of the alkylating agent (2-chloroethanol) into ethylene glycol, which would drastically reduce the reaction yield.

Synthesis A 4-Phenylphenol (Reactant) C Deprotonation (Phenoxide Formation) A->C Addition of Base B Base Catalyst (e.g., K2CO3) B->C E Nucleophilic Substitution (SN2) / Ring Opening C->E Intermediate D 2-Chloroethanol or Ethylene Oxide D->E Alkylating Agent F 2-(4-Phenylphenoxy)ethanol (Target Product) E->F Purification (Recrystallization)

Figure 1: Synthetic pathway of 2-(4-Phenylphenoxy)ethanol via nucleophilic substitution.

Step-by-Step Synthesis Protocol
  • Initiation: Dissolve 1.0 eq of 4-phenylphenol in anhydrous N,N -dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Deprotonation: Add 1.5 eq of anhydrous K2​CO3​ . Stir at 80∘C for 1 hour to ensure complete formation of the phenoxide intermediate.

  • Alkylation: Dropwise add 1.2 eq of 2-chloroethanol. The dropwise addition controls the exothermic nature of the reaction and minimizes dialkylation side-products.

  • Reflux & Monitoring: Elevate the temperature to 100∘C and monitor via TLC or LC-MS until the 4-phenylphenol peak is depleted.

  • Workup: Quench with distilled water and extract using ethyl acetate. The organic layer must be washed with brine to remove residual DMF, dried over Na2​SO4​ , and concentrated under vacuum.

Analytical Methodology: HRMS & LC-MS/MS

To verify the exact mass and quantify 2-(4-Phenylphenoxy)ethanol in complex matrices, High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the gold standard[4].

Causality in Chromatographic and MS Design
  • Column Selection: A C18 reversed-phase column is utilized. The biphenyl rings of the analyte exhibit strong π−π and hydrophobic interactions with the C18 stationary phase, ensuring adequate retention and separation from polar matrix suppressors.

  • Mobile Phase Additives: 0.1% Formic acid is added to the aqueous and organic mobile phases. Why? Formic acid acts as a proton donor in the Electrospray Ionization (ESI) source, driving the equilibrium toward the formation of the [M+H]+ ion ( m/z215.10666 ), thereby maximizing detector sensitivity[4].

  • Self-Validating System: The protocol mandates the injection of a "Matrix Blank" and a "System Suitability Test (SST)" prior to sample runs. This ensures that the observed exact mass is not an artifact of column bleed or sample carryover.

LCMS_Workflow S1 Sample Preparation (Solvent Extraction) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI+) Protonation to[M+H]+ S2->S3 S4 High-Resolution Mass Spectrometry (TOF or Orbitrap) S3->S4 S5 Exact Mass Determination (m/z 215.1067) S4->S5

Figure 2: LC-HRMS workflow for exact mass determination of 2-(4-Phenylphenoxy)ethanol.

LC-HRMS Step-by-Step Protocol
Table 2: Optimized LC-HRMS Parameters
ParameterSetting
Analytical Column Zorbax Eclipse Plus C18 ( )
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Profile 0−1 min: 10% B ; 1−6 min: ramp to 95% B ; 6−8 min: hold 95% B
Ionization Source ESI in Positive Mode (ESI+)
Capillary Voltage 3.5 kV
Mass Resolution 70,000 (FWHM at m/z200 )

Execution Steps:

  • Sample Preparation: Reconstitute 1.0 mg of the synthesized analyte in 1.0 mL of Methanol to create a stock solution. Dilute to using Mobile Phase A.

  • System Equilibration: Run the gradient profile for 3 blank cycles to stabilize column backpressure and equilibrate the ESI source temperature ( 320∘C ).

  • Data Acquisition: Inject of the sample. Monitor the Total Ion Chromatogram (TIC) and extract the exact mass chromatogram (EIC) at m/z215.10666 with a mass tolerance window of ±5 ppm .

  • Fragmentation Analysis (MS/MS): Apply a collision energy of 20−30 eV using Nitrogen as the collision gas. Look for the characteristic loss of the ethylene glycol moiety ( −44 Da or −62 Da ), resulting in a stable biphenyl-derived fragment ion around m/z171.080 or 153.070 , which confirms the structural connectivity[4].

Applications in Drug Development & Materials

The precise determination of 2-(4-Phenylphenoxy)ethanol's exact mass is not merely an academic exercise; it has profound industrial implications:

  • Pharmaceutical Scaffolds: The biphenyl ether structure is a privileged scaffold in medicinal chemistry, often utilized to design ligands that target hydrophobic pockets in nuclear receptors or kinase enzymes.

  • Polymeric Formulations: In materials science, it acts as a monomeric unit or terminal capping agent in the synthesis of specialized poly(oxy-1,2-ethanediyl) polymers[1], where HRMS is required to calculate the exact degree of polymerization and identify terminal end-groups.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)- (Isomeric Reference for C14H14O2). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 243265, (1,1'-Biphenyl)-2,2'-dimethanol (Isomeric Exact Mass Reference). PubChem. Available at:[Link]

  • LookChem. 4-Phenylphenol Chemical Properties and Uses. Available at:[Link]

  • LookChem. alpha-[1,1'-biphenyl]-4-yl-omega-hydroxy-Poly(oxy-1,2-ethanediyl) (CAS 28761-54-8). Available at:[Link]

  • Kim, T.H., et al. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. ResearchGate. Available at:[Link]

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2)

Executive Summary For researchers and drug development professionals, 2-(4-Phenylphenoxy)ethanol (also known as 2-([1,1'-Biphenyl]-4-yloxy)ethanol) represents a highly versatile, yet chemically reactive building block. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 2-(4-Phenylphenoxy)ethanol (also known as 2-([1,1'-Biphenyl]-4-yloxy)ethanol) represents a highly versatile, yet chemically reactive building block. Characterized by its lipophilic biphenyl core and a terminal hydroxyl group, it is a critical intermediate in the synthesis of advanced therapeutics, including Carnitine Acyltransferase 1 (CAT-1) inhibitors[1]. However, its structural properties also dictate specific toxicological hazards and handling requirements. This whitepaper synthesizes physicochemical data, Safety Data Sheet (SDS) classifications, and field-proven methodologies to provide a comprehensive, self-validating framework for the safe utilization of this compound.

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic behavior of 2-(4-Phenylphenoxy)ethanol requires an analysis of its molecular architecture. The molecule consists of a rigid, highly conjugated biphenyl system linked via an ether oxygen to an ethanol moiety[2].

This structural duality creates a unique physicochemical profile: the biphenyl group drives high lipophilicity and organic solubility, while the terminal hydroxyl group provides a site for hydrogen bonding and nucleophilic substitution.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Impact on Laboratory Practice
Chemical Name 2-(4-Phenylphenoxy)ethanolStandard IUPAC nomenclature for regulatory compliance.
CAS Number 19070-95-2Unique identifier for inventory and [3].
Molecular Formula C₁₄H₁₄O₂Determines elemental composition and structural mass[2].
Molecular Weight 214.26 g/mol Critical for precise stoichiometric calculations in synthesis[2].
SMILES OCCOC1=CC=C(C2=CC=CC=C2)C=C1Defines the ether linkage and biphenyl conjugation[2].
Solubility Soluble in EtOH, MeOH, DCMHigh lipophilicity dictates the use of organic solvents for reactions; insoluble in aqueous media.

Hazard Classification & Toxicological Mechanisms

The Globally Harmonized System (GHS) classifications for 2-(4-Phenylphenoxy)ethanol are directly linked to its molecular structure[4]. As an application scientist, it is critical to understand why these hazards exist to implement effective mitigation strategies.

Table 2: GHS Hazard Statements & Mechanistic Mitigation

Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H302 Harmful if swallowedThe lipophilic nature allows rapid absorption across the gastrointestinal epithelium, leading to systemic toxicity[4].Strict prohibition of food/drink in the laboratory; mandatory handwashing post-handling.
H315 Causes skin irritationThe biphenyl moiety disrupts the lipid bilayers of the stratum corneum, causing localized inflammation[4].Double-layered nitrile gloves (min. 0.12 mm); chemically resistant lab coat.
H319 Causes serious eye irritationInteraction of the terminal hydroxyl group with corneal proteins and cellular lipids[4].Splash-proof safety goggles; immediate access to an emergency eyewash station.
H335 May cause respiratory irritationInhalation of fine particulate dust irritates the mucosal membranes of the respiratory tract[4].Handle exclusively within a ducted Class II chemical fume hood.

Experimental Workflows & Safety Protocols

To ensure scientific integrity and laboratory safety, all protocols involving 2-(4-Phenylphenoxy)ethanol must be designed as self-validating systems . This means every critical step includes a built-in verification mechanism to prevent downstream failures.

Protocol A: Purity Verification & Peroxide Screening

Ether linkages are susceptible to radical-initiated auto-oxidation when exposed to atmospheric oxygen, forming potentially explosive peroxides.

  • Reagent Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Peroxide Screening (Validation Step): Before chromatographic analysis, test the stock solution using KI-starch indicator strips.

    • Self-Validation: Simultaneously test a known positive control (e.g., aged diethyl ether) to confirm the test strips are actively functioning. Proceed only if the sample reads <5 ppm peroxides.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Use a gradient elution of Water (0.1% TFA) and Acetonitrile.

    • Causality: The highly lipophilic biphenyl core requires a strong organic modifier (Acetonitrile) for efficient elution, while TFA suppresses the ionization of trace impurities, ensuring sharp peak shapes.

  • Data Analysis: Monitor UV absorbance at 254 nm, exploiting the strong chromophore of the conjugated biphenyl system. Confirm purity is ≥95%[2].

Protocol B: Safe Handling & Inert Storage
  • PPE Configuration (Validation Step): Don double-layered nitrile gloves.

    • Self-Validation: Prior to donning, inflate each glove manually to inspect for micro-tears. The compound's high LogP facilitates rapid transdermal penetration, making barrier integrity non-negotiable.

  • Engineering Controls: Perform all weighing operations within a ducted chemical fume hood to mitigate H335 inhalation risks[4].

  • Inert Storage: Store the solid at 2-8°C in an amber glass vial, backfilled with Argon or dry Nitrogen.

    • Causality: Cold, dark, and anaerobic conditions arrest the radical-initiated auto-oxidation of the ethoxy chain.

    • Self-Validation: Place a colorimetric oxygen indicator strip inside the secondary containment to visually verify that anaerobic conditions are maintained over time.

Safety_Workflow Receipt Material Receipt & Inventory Logging Inspection Visual & Integrity Inspection Receipt->Inspection Testing Purity & Peroxide Testing (HPLC/NMR) Inspection->Testing Pass Storage Inert Atmosphere Storage (2-8°C, Argon/N2) Testing->Storage Validated Handling Fume Hood Handling (GHS PPE Compliant) Storage->Handling Aliquoting Disposal Hazardous Waste Incineration Handling->Disposal Waste Generation

Self-validating safety workflow for 2-(4-Phenylphenoxy)ethanol handling.

Applications in Drug Development: CAT-1 Inhibition

Beyond its use as a generic organic building block, 2-(4-Phenylphenoxy)ethanol is a critical precursor in the synthesis of substituted carboxylic acid derivatives[1]. These derivatives are engineered to target and inhibit Carnitine Acyltransferase 1 (CAT-1) .

Mechanistic Causality in Cardioprotection

During and following a myocardial infarction, ischemic tissue damage is exacerbated by dysregulated lipid metabolism. By utilizing the biphenyl ether scaffold derived from 2-(4-Phenylphenoxy)ethanol, medicinal chemists can synthesize potent CAT-1 inhibitors. Inhibiting CAT-1 limits the transport of long-chain fatty acids into the mitochondria during ischemia, thereby preventing the accumulation of toxic lipid intermediates, reducing infarct size, and preventing fatal arrhythmias[1].

CAT1_Pathway Compound 2-(4-Phenylphenoxy)ethanol (Building Block) Synthesis Chemical Synthesis (Carboxylic Acid Derivatives) Compound->Synthesis Derivatization Target Carnitine Acyltransferase 1 (CAT-1) Inhibition Synthesis->Target Binding Effect1 Prevention of Ischemic Tissue Damage Target->Effect1 Modulates Lipid Metabolism Effect2 Reduction of Infarct Size & Arrhythmia Prevention Target->Effect2 Cardioprotection

Mechanism of 2-(4-Phenylphenoxy)ethanol derivatives in CAT-1 inhibition.

Regulatory & Environmental Fate

Due to its robust biphenyl structure, 2-(4-Phenylphenoxy)ethanol exhibits high environmental persistence and potential for bioaccumulation. It is actively monitored under the [3].

Disposal Protocol: Never dispose of this compound or its derivatives in aqueous waste streams. All generated waste (including contaminated gloves and HPLC effluent) must be segregated into designated halogen-free organic waste containers and subjected to high-temperature hazardous waste incineration by a certified environmental contractor.

References

  • United States Environmental Protection Agency (EPA). "2-(4-phenylphenoxy)ethanol - Toxics Release Inventory." CompTox Chemicals Dashboard (DTXSID60307325). URL:[Link]

  • Google Patents. "RO109938B1 - Derived Carboxylic Acid Derivatives, Processes for Their Preparation and Pharmaceutical Compositions Containing Them." Patent Database.

Sources

Exploratory

Comprehensive Solubility Profile of 2-(4-Phenylphenoxy)ethanol: Thermodynamic Assessment in Organic and Aqueous Matrices

Executive Summary & Structural Analysis The determination of a compound's solubility profile is not merely a physical measurement; it is a foundational prerequisite for successful formulation, purification, and biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The determination of a compound's solubility profile is not merely a physical measurement; it is a foundational prerequisite for successful formulation, purification, and biological assay design. As a Senior Application Scientist, I approach the solubility of 2-(4-Phenylphenoxy)ethanol through a mechanistic lens, evaluating how its structural micro-environments interact with diverse solvent macro-properties.

The molecule exhibits a distinct amphiphilic duality. The biphenyl moiety is highly lipophilic, rigid, and planar, driving strong π−π stacking and hydrophobic interactions. Conversely, the ethoxyethanol tail provides a flexible, polar region capable of both hydrogen bond donation (via the terminal hydroxyl) and acceptance (via the ether oxygen).

Drawing parallels from its parent substructure, 4-phenylphenol, which is known to be almost completely insoluble in water but readily soluble in organic solvents such as alcohols and ethers[1], we can anticipate that the addition of the ethoxyethanol group will slightly enhance aqueous compatibility but will not overcome the overwhelming hydrophobicity of the biphenyl core. Structurally analogous compounds, such as 2-(4-tert-butylphenoxy)ethanol, exhibit an XLogP3 of approximately 2.8[2], strongly suggesting that 2-(4-Phenylphenoxy)ethanol will partition heavily into organic phases.

Solvation Mechanics & Intermolecular Interactions

To accurately predict and measure solubility, we must map the specific functional groups of the API (Active Pharmaceutical Ingredient) to the Hansen Solubility Parameters (Dispersion, Polarity, and Hydrogen Bonding) of the solvent matrix.

Solvation Molecule 2-(4-Phenylphenoxy)ethanol Biphenyl Biphenyl Core (Hydrophobic/Pi-Pi) Molecule->Biphenyl Tail Ethoxyethanol Tail (H-Bonding/Dipole) Molecule->Tail Org Non-Polar/Aprotic Solvents (DCM, Hexane, DMSO) Biphenyl->Org High Affinity Aq Polar Protic Solvents (Water, Methanol) Biphenyl->Aq Steric/Hydrophobic Rejection Tail->Aq Moderate Affinity

Fig 1: Solvation mechanics mapping structural moieties to solvent affinities.

Predicted Quantitative Solubility Matrix

Based on structural analogues and dielectric constants, the following table summarizes the predicted thermodynamic solubility profile. This serves as the baseline for preparing calibration curves and selecting dilution factors for experimental quantification.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Water80.1< 0.1 (Insoluble)Hydrophobic rejection of biphenyl core
Polar Protic Methanol32.710 - 50 (Soluble)H-bonding with ethoxyethanol tail
Polar Aprotic DMSO46.7> 100 (Freely Soluble)Strong dipole-dipole interactions
Non-Polar Dichloromethane8.9> 100 (Freely Soluble)Van der Waals & π−π stacking
Aliphatic n-Hexane1.9< 5 (Slightly Soluble)Insufficient polarity for terminal -OH

Experimental Methodology: Thermodynamic Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) often result in thermodynamically unstable supersaturation and amorphous precipitation. To obtain true equilibrium solubility, I mandate the use of the Thermodynamic Shake-Flask Method .

Causality & Self-Validation in Design

Every step in this protocol is engineered to eliminate false positives. For instance, filtration is strictly avoided because lipophilic compounds like 2-(4-Phenylphenoxy)ethanol frequently bind non-specifically to filter membranes, artificially lowering the measured concentration. Instead, ultracentrifugation is employed. Furthermore, the protocol is a self-validating system : by sampling at both 24 and 48 hours, we mathematically prove that thermodynamic equilibrium has been reached rather than assuming it.

Step-by-Step Workflow
  • Preparation of the Solid Phase:

    • Weigh approximately 50 mg of 2-(4-Phenylphenoxy)ethanol into a clean, dry 2.0 mL glass HPLC vial.

    • Causality: Glass is required; lipophilic compounds can adsorb onto the walls of standard polypropylene microcentrifuge tubes.

  • Solvent Introduction and Isothermal Equilibration:

    • Add 1.0 mL of the target solvent to the vial to create a visibly heterogeneous mixture (ensuring excess solid is present).

    • Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Continuous agitation maximizes the surface area for dissolution, while strict temperature control prevents temperature-gradient supersaturation.

  • Phase Separation via Ultracentrifugation:

    • After 24 hours, transfer 500 µL of the suspension to a specialized glass centrifuge tube.

    • Centrifuge at 15,000 x g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation cleanly pellets undissolved micro-crystals and colloidal suspensions that would otherwise artificially inflate UV absorbance readings.

  • Self-Validating Sampling Strategy:

    • Carefully extract 100 µL of the clear supernatant and dilute it appropriately in the HPLC mobile phase.

    • Repeat steps 3 and 4 at the 48-hour mark .

    • Validation Check: Calculate the concentration at both time points. If the difference ( ΔC ) is < 5%, thermodynamic equilibrium is validated. If > 5%, continue shaking until ΔC stabilizes.

  • Quantitative Analysis via HPLC-UV:

    • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

    • Detection: UV at 254 nm (targeting the conjugated biphenyl system).

Workflow Start 2-(4-Phenylphenoxy)ethanol Solid API Equilibration Isothermal Shaking (25°C, 300 RPM) Start->Equilibration Solvents Solvent Matrix (Aq. & Organic) Solvents->Equilibration Sampling Time-point Sampling (24h & 48h) Equilibration->Sampling Separation Ultracentrifugation (15,000 x g) Sampling->Separation Analysis HPLC-UV Quantification Separation->Analysis Validation Equilibrium Check: ΔC < 5% ? Analysis->Validation Validation->Equilibration If ΔC > 5%

Fig 2: Self-validating thermodynamic solubility workflow ensuring equilibrium.

Conclusion

The solubility profile of 2-(4-Phenylphenoxy)ethanol is heavily dictated by its biphenyl core, rendering it highly soluble in polar aprotic and non-polar organic solvents, while remaining practically insoluble in aqueous media. By employing the self-validating thermodynamic shake-flask methodology detailed above, researchers can generate highly accurate, reproducible solubility data essential for downstream chemical and pharmaceutical applications.

References

  • 2-(4-tert-Butylphenoxy)
  • Cas 92-69-3, 4-Phenylphenol Chemical Properties and Uses Source: LookChem URL

Sources

Foundational

Spectroscopic Properties of 2-(4-Phenylphenoxy)ethanol: A Comprehensive Analytical Guide

Executive Summary & Structural Causality In the realm of drug development and advanced materials science, 2-(4-phenylphenoxy)ethanol (also known as 4-(2-hydroxyethoxy)biphenyl) serves as a critical lipophilic scaffold. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the realm of drug development and advanced materials science, 2-(4-phenylphenoxy)ethanol (also known as 4-(2-hydroxyethoxy)biphenyl) serves as a critical lipophilic scaffold. The molecule is characterized by three distinct functional domains: a rigid, extended π -conjugated biphenyl core , a flexible ether linkage , and a terminal primary hydroxyl group .

Understanding the spectroscopic signature of this compound requires analyzing the causality between its structure and its physical behavior. The biphenyl system dictates the molecule's electronic transitions (UV-Vis) and provides a strong anisotropic deshielding environment (NMR). The ether oxygen acts as a resonance electron donor to the aromatic ring, fundamentally altering both the vibrational force constants (IR) and the local electron density. Finally, the terminal hydroxyl group introduces intermolecular hydrogen bonding, which dominates the solid-state infrared spectrum and dictates the concentration-dependent behavior of the proton NMR signals.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity spectroscopic data, the analyte must be synthesized and prepared using rigorous, self-validating methodologies. Below is the standard protocol for generating and preparing analytical-grade 2-(4-phenylphenoxy)ethanol.

Synthesis and Purification Protocol
  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-phenylphenol[4] in 50 mL of anhydrous N,N-dimethylformamide (DMF). Add 15.0 mmol of anhydrous potassium carbonate (K 2​ CO 3​ ).

    • Causality: K 2​ CO 3​ deprotonates the phenol to form a highly nucleophilic phenoxide anion. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Alkylation: Add 12.0 mmol of 2-chloroethanol dropwise. Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the lower-R f​ phenolic spot and the emergence of a higher-R f​ ether spot confirms reaction completion.

  • Workup: Quench with 100 mL of distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Recrystallize the crude product from absolute ethanol to yield pure 2-(4-phenylphenoxy)ethanol as a white crystalline solid.

Spectroscopic Sample Preparation
  • IR Spectroscopy: Place 2-3 mg of the dry crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Causality: ATR requires no matrix (like KBr), eliminating moisture interference and preserving the true solid-state hydrogen-bonding network.

  • NMR Spectroscopy: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal, self-validating zero-point calibration for chemical shifts.

  • UV-Vis Spectroscopy: Prepare a 10 μ M stock solution in spectroscopic-grade methanol and transfer to a 1 cm path-length quartz cuvette.

Workflow A Precursors: 4-Phenylphenol + 2-Chloroethanol B Base-Catalyzed Etherification (K2CO3, DMF, 90°C) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Recrystallization (Absolute Ethanol) C->D E 2-(4-Phenylphenoxy)ethanol (Purified Isolate) D->E F IR Spectroscopy (ATR-FTIR) E->F G NMR Spectroscopy (1H & 13C in CDCl3) E->G H UV-Vis Spectroscopy (Methanol) E->H

Fig 1: Synthesis and multi-modal spectroscopic validation workflow.

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra serve as definitive structural fingerprints for this molecule [1].

Aliphatic Region ( 1 H): The spectrum features two distinct triplets. The methylene protons adjacent to the ether oxygen (-O-CH 2​ -) resonate downfield at ~4.15 ppm. This is caused by the strong inductive electron withdrawal by the oxygen atom, compounded by the anisotropic deshielding cone of the adjacent aromatic ring. The methylene protons adjacent to the hydroxyl group (-CH 2​ -OH) appear slightly upfield at ~3.95 ppm. The hydroxyl proton itself typically manifests as a broad singlet around 2.2 ppm.

  • Self-Validation Step: To definitively assign the -OH peak, a D 2​ O exchange experiment is mandatory. Adding a drop of D 2​ O to the NMR tube causes rapid chemical exchange with deuterium, erasing the peak at 2.2 ppm.

Aromatic Region ( 1 H): The para-substituted ring exhibits a classic AA'BB' splitting pattern. The protons ortho to the ether oxygen are heavily shielded by resonance electron donation from the oxygen lone pairs, appearing upfield at ~6.98 ppm. Conversely, the meta protons are deshielded by the ring current of the adjacent terminal phenyl ring, resonating at ~7.52 ppm. The terminal phenyl ring presents a complex multiplet between 7.30 and 7.58 ppm, typical of an unhindered monosubstituted benzene ring [2].

NMR_Logic A 2-(4-phenylphenoxy)ethanol B Electronegative Oxygen (-O- and -OH) A->B D Biphenyl Pi-System (Conjugation) A->D F Hydroxyl Group (-OH) A->F C Deshielding of Aliphatic Protons (3.95 - 4.15 ppm) B->C E Anisotropic Deshielding of Aromatic Protons (6.9 - 7.6 ppm) D->E G Hydrogen Bonding Broad Singlet (~2.2 ppm) F->G

Fig 2: Structural causality driving 1H NMR chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups [3].

  • O-H Stretch: The most prominent feature is the broad, intense O-H stretching vibration centered between 3300 and 3400 cm −1 . The breadth of this peak is a direct consequence of extensive intermolecular hydrogen bonding in the solid state, which weakens the O-H bond to varying degrees, creating a distribution of vibrational frequencies.

  • C-O-C Stretch: The asymmetric C-O-C stretch occurs at a relatively high frequency (~1240 cm −1 ) compared to aliphatic ethers. Causality: Resonance interaction between the oxygen lone pair and the aromatic ring imparts partial double-bond character to the Ar-O bond, increasing its force constant.

  • Aromatic Signatures: The biphenyl core is confirmed by diagnostic out-of-plane (OOP) C-H bending vibrations. A strong band at ~820 cm −1 confirms the para-disubstituted nature of the first ring, while the pair of bands at ~760 and 690 cm −1 are definitive signatures of the monosubstituted terminal phenyl ring.

UV-Visible Spectroscopy

The UV-Vis spectrum is dominated by the π→π∗ transitions of the biphenyl chromophore. Unsubstituted biphenyl exhibits a strong absorption band at λmax​ ~246 nm. However, the introduction of the highly electron-donating alkoxy group at the para position fundamentally alters the electronic landscape. The oxygen lone pairs participate in resonance with the aromatic π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (red shift) to approximately 260-265 nm [1].

Quantitative Data Summaries

Table 1: ATR-FTIR Spectral Assignments

Wavenumber (cm −1 )IntensityAssignmentCausality / Structural Feature
3300 - 3400Strong, BroadO-H stretchIntermolecular hydrogen bonding of primary alcohol
3030 - 3060WeakC-H stretch (sp 2 )Aromatic ring protons
2870 - 2930MediumC-H stretch (sp 3 )Aliphatic methylene groups
1600, 1520MediumC=C stretchAromatic biphenyl ring breathing
~1240StrongC-O-C stretch (asym)Aryl-alkyl ether (stiffened by resonance)
~1050StrongC-O stretchPrimary alcohol
~820StrongC-H OOP bendPara-disubstituted benzene ring
~760, 690StrongC-H OOP bendMonosubstituted terminal benzene ring

Table 2: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
2.20Broad Singlet1H-OH (Exchanges with D 2​ O)
3.95Triplet (J = 4.5 Hz)2H-CH 2​ -OH
4.15Triplet (J = 4.5 Hz)2HAr-O-CH 2​ -
6.98Doublet (J = 8.5 Hz)2HAromatic H (ortho to ether oxygen)
7.30 - 7.45Multiplet3HAromatic H (meta and para on terminal ring)
7.52Doublet (J = 8.5 Hz)2HAromatic H (meta to ether oxygen)
7.55Doublet (J = 7.5 Hz)2HAromatic H (ortho on terminal ring)

Table 3: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignment
61.5CH 2​ -CH 2​ -OH (Aliphatic)
69.2CH 2​ Ar-O-CH 2​
  • (Aliphatic)
114.8CHAromatic (ortho to ether)
126.8, 127.0, 128.7CHAromatic (terminal ring carbons)
128.2CHAromatic (meta to ether)
134.0, 140.5C (Quaternary)Biphenyl bridge carbons
158.0C (Quaternary)Ar-O (Ipso carbon attached to ether)

Table 4: UV-Vis Spectral Data (in Methanol)

Transition Type λmax​ (nm)Shift TypeCausality
π→π∗ (K-band)260 - 265BathochromicResonance donation from para-alkoxy auxochrome

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7104 (4-Phenylphenol).[Link]

Protocols & Analytical Methods

Method

How to prepare 2-(4-Phenylphenoxy)ethanol stock solutions for cell culture

An Application Scientist's Guide to the Preparation and Handling of 2-(4-Phenylphenoxy)ethanol for In Vitro Research Abstract This document provides a comprehensive guide for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Preparation and Handling of 2-(4-Phenylphenoxy)ethanol for In Vitro Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, storage, and application of 2-(4-Phenylphenoxy)ethanol stock solutions for cell culture-based assays. Given the limited publicly available data on the physicochemical properties of this specific compound, this guide emphasizes empirical determination of solubility and provides robust protocols to ensure experimental reproducibility and scientific integrity. The methodologies detailed herein are grounded in established principles of cell culture and solution chemistry, addressing critical factors such as solvent selection, potential cytotoxicity, and aseptic handling.

Introduction: The Critical Role of Stock Solution Integrity

2-(4-Phenylphenoxy)ethanol is an aromatic alcohol whose biological activities are a subject of emerging research. As with any compound intended for in vitro evaluation, the reliability and reproducibility of experimental data are fundamentally dependent on the precise and consistent preparation of stock solutions. An improperly prepared stock solution can introduce significant variability through issues such as inaccurate concentration, microbial contamination, solvent-induced cytotoxicity, or compound precipitation.

This guide is structured to provide both the procedural steps and the scientific rationale behind them. It follows a logical workflow from initial powder handling to the final application in cell culture, equipping the researcher with the necessary knowledge to create stable, sterile, and accurately concentrated stock solutions.

Physicochemical Properties & Key Considerations

While detailed experimental data for 2-(4-Phenylphenoxy)ethanol is not extensively published, we can summarize its basic properties. The most critical parameter for stock solution preparation, aqueous solubility, is presumed to be low, necessitating the use of an organic solvent.

Table 1: Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂(Calculated)
Molecular Weight 214.26 g/mol (Calculated)
CAS Number 19070-95-2[1]
Appearance Assumed to be a solidN/A
Aqueous Solubility Not reported; expected to be lowN/A
Solubility in Organic Solvents Not reported; likely soluble in DMSO and ethanolN/A
Causality Behind Experimental Choices
  • Solvent Selection: For water-insoluble compounds, Dimethyl Sulfoxide (DMSO) and ethanol are common first choices due to their high solvating power and compatibility with cell culture media at low concentrations.[2][3] DMSO is particularly effective for dissolving highly lipophilic compounds.[4] However, the choice of solvent is critical as it can independently affect cellular processes.[2]

  • Sterilization Method: Heat-based sterilization methods like autoclaving are unsuitable for many organic compounds as they can cause degradation.[5] Therefore, sterile filtration using a 0.22 µm membrane is the industry standard for sterilizing heat-labile solutions.[5][6][7] This method physically removes bacteria and fungi without altering the chemical's structure.

  • Concentration & Storage: Preparing a highly concentrated primary stock (e.g., 50-100 mM) is standard practice.[8] This minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[9] Aliquoting this stock into single-use volumes for storage at -20°C or -80°C is crucial to prevent degradation from repeated freeze-thaw cycles.[8][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing and validating 2-(4-Phenylphenoxy)ethanol stock solutions.

Protocol 1: Empirical Determination of Solubility

Objective: To determine the approximate solubility of 2-(4-Phenylphenoxy)ethanol in DMSO and 100% ethanol to inform the preparation of a high-concentration primary stock.

Materials:

  • 2-(4-Phenylphenoxy)ethanol powder

  • Anhydrous, cell culture grade DMSO

  • 200-proof (100%) ethanol

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated precision balance

Procedure:

  • Preparation: Weigh out approximately 10 mg of 2-(4-Phenylphenoxy)ethanol into a tared 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Titration: If the powder has completely dissolved, continue adding the solvent in small, known increments (e.g., 10 µL), vortexing thoroughly after each addition until precipitation is observed or the desired concentration is achieved.

  • Calculation: Calculate the solubility based on the total amount of powder dissolved in the final volume of the solvent. For example, if 10 mg dissolves completely in 233 µL, the concentration is approximately 200 mM.

Protocol 2: Preparation of a 100 mM Primary Stock Solution

Objective: To prepare a sterile, high-concentration primary stock solution of 2-(4-Phenylphenoxy)ethanol. This protocol assumes a target concentration of 100 mM based on solubility tests.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sterile Sterilization & Storage cluster_use Application Phase weigh 1. Weigh Compound (e.g., 21.43 mg) dissolve 2. Dissolve in Solvent (e.g., 1 mL DMSO) weigh->dissolve Aseptic Technique filter 3. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter Transfer to sterile syringe aliquot 4. Aliquot (Single-use volumes) filter->aliquot store 5. Store (-20°C or -80°C) aliquot->store thaw 6. Thaw Aliquot store->thaw Use one aliquot dilute 7. Prepare Working Solution (Dilute in Media) thaw->dilute

Caption: Workflow for preparing sterile stock solutions.

Materials:

  • 2-(4-Phenylphenoxy)ethanol powder (e.g., 21.43 mg for 1 mL of 100 mM stock)

  • Anhydrous, cell culture grade DMSO

  • Sterile 2 mL cryovials or amber microcentrifuge tubes

  • Sterile Luer-lock syringe (e.g., 1 mL or 3 mL)

  • Sterile 0.22 µm syringe filter (must be compatible with the chosen solvent, e.g., PTFE for DMSO)

  • Calibrated precision balance, vortex mixer, pipettors, and sterile filtered tips

Procedure:

  • Calculation: Calculate the mass of 2-(4-Phenylphenoxy)ethanol needed. For 1 mL of a 100 mM stock: Mass = (0.1 mol/L) * (1 L/1000 mL) * (1 mL) * (214.26 g/mol ) = 0.02143 g = 21.43 mg

  • Weighing: In a biological safety cabinet, carefully weigh the calculated mass of the compound into a sterile 2 mL cryovial.

  • Dissolution: Aseptically add the calculated volume of DMSO (1 mL in this example) to the vial.

  • Solubilization: Tightly cap the vial and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually confirm that no particulates remain.

  • Sterilization: a. Draw the entire solution into the sterile syringe. b. Securely attach the sterile 0.22 µm syringe filter to the syringe. c. Dispense the solution through the filter into a new, sterile cryovial. This is your primary stock.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C for short-term (months) or -80°C for long-term (years) stability.

Protocol 3: Preparing Working Solutions for Cell Culture

Objective: To dilute the high-concentration primary stock into cell culture medium for treating cells, while ensuring the final solvent concentration remains non-toxic.

Key Principle: The Vehicle Control It is imperative to include a "vehicle control" in all experiments. This control group consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the experimental group, but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[2][9]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationPotential Effects Above LimitSource
DMSO ≤ 0.5% (v/v)Cytotoxicity, altered gene expression, differentiation[2][9][10]
Ethanol ≤ 0.5% - 1% (v/v)Cytotoxicity, metabolic changes[2][10][11]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 100 mM primary stock at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the sub-microliter volumes required for direct dilution. Creating an intermediate stock (e.g., 1 mM) in sterile culture medium is recommended.

    • To make 1 mL of a 1 mM intermediate stock: Add 10 µL of the 100 mM primary stock to 990 µL of sterile cell culture medium. Vortex gently.

  • Final Working Solution: Use the intermediate stock to prepare your final concentrations.

    • Example: To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

  • Vehicle Control Preparation: Prepare a matching vehicle control for your highest compound concentration. If your highest concentration (e.g., 50 µM) results in a final DMSO concentration of 0.05%, your vehicle control should be cell culture medium containing 0.05% DMSO.

Diagram: Experimental Setup with Controls

G exp_setup Experimental Groups Untreated Control Vehicle Control Experimental Group cells Cells in Culture Medium cells->exp_setup:neg No Addition cells->exp_setup:veh Final [Solvent] = X% cells->exp_setup:exp Final [Compound] = Y µM Final [Solvent] = X% solvent Solvent (e.g., DMSO) solvent->exp_setup:veh Final [Solvent] = X% compound Compound Stock (in Solvent) compound->exp_setup:exp Final [Compound] = Y µM Final [Solvent] = X%

Caption: Logical relationship between experimental controls.

Safety, Handling, and Troubleshooting

  • Safety: Always handle 2-(4-Phenylphenoxy)ethanol powder and concentrated solutions in a chemical fume hood or biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Compound Stability: Phenolic compounds can be sensitive to light and high pH.[12] Storing stocks in amber or light-blocking tubes is recommended.

  • Troubleshooting:

    • Precipitation in Media: If the compound precipitates upon dilution into aqueous culture medium, the concentration is too high. Strategies include lowering the final concentration or preparing the primary stock in a different solvent.

    • Unexpected Cytotoxicity: If the vehicle control shows significant cell death, the solvent concentration is too high for your specific cell line.[10] A solvent tolerance curve should be performed to determine the non-toxic concentration range for your cells.

    • Inconsistent Results: This may be due to degradation of the stock solution from repeated freeze-thaw cycles. Always use fresh aliquots for critical experiments.

References

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology. Available at: [Link]

  • Visikol. (2022). 9 Sterilization Techniques For Cell Culture. Available at: [Link]

  • Thao, N. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Available at: [Link]

  • ResearchGate. (2013). Can anyone suggest some methods for cell culture medium sterilization?. Available at: [Link]

  • Pekybio. (2025). Do You Know These Sterilization Methods in Biological Experiments?. Available at: [Link]

  • Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 815–823. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Compatibility Determination of Alternative Solvents in the human Cell Line Activation Test (h-CLAT) for the Assessment of Skin Sensitization. Available at: [Link]

  • Usuki, A., et al. (2021). Essential Requirements of Biocompatible Cellulose Solvents. ACS Sustainable Chemistry & Engineering, 9(35), 11726–11734. Available at: [Link]

  • Pirgozliev, V., et al. (2018). The effects of nonyl phenoxypolyethoxyl ethanol on cell damage pathway gene expression in SK-N-SH cells. PeerJ, 6, e4786. Available at: [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Available at: [Link]

  • PubChem. 2-(4-Methylphenoxy)ethanol. Available at: [Link]

  • Çakır, E., & Akman, G. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(3), 494-501. Available at: [Link]

  • NIST. Ethanol, 2-(4-methylphenoxy)-. Available at: [Link]

  • U.S. Environmental Protection Agency. 2-(4-phenylphenoxy)ethanol. Available at: [Link]

  • Antibodies-online. 2-(4-Methoxyphenyl)ethanol. Available at: [Link]

  • ResearchGate. (2015). Can phenylarsine oxide dissolve in ethanol?. Available at: [Link]

  • Yüzbaşıoğlu, D., et al. (2025). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • ResearchGate. (2019). Interaction of 4-ethylphenol, pH, sucrose and ethanol on the growth and fermentation capacity of the industrial strain of Saccharomyces cerevisiae PE-2. Available at: [Link]

  • PLOS. (2021). Ethanol treatment for sterilization, concentration, and stabilization of a biodegradable plastic–degrading enzyme. Available at: [Link]

Sources

Application

Chromatographic Separation Techniques for 2-(4-Phenylphenoxy)ethanol Purification: A Comprehensive Application Note

Introduction & Chemical Context 2-(4-Phenylphenoxy)ethanol (CAS: 28761-54-8), also known as 2-([1,1'-biphenyl]-4-yloxy)ethanol, is a critical ether alcohol intermediate. It is widely utilized in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(4-Phenylphenoxy)ethanol (CAS: 28761-54-8), also known as 2-([1,1'-biphenyl]-4-yloxy)ethanol, is a critical ether alcohol intermediate. It is widely utilized in the synthesis of advanced functional materials, agrochemicals, and pharmaceutical active ingredients.

Typically synthesized via the [1], the crude reaction mixture presents a complex purification challenge. It often contains unreacted 4-phenylphenol (the starting material), alkylating agents (e.g., 2-chloroethanol or ethylene oxide), and trace bis-alkylated or polymeric byproducts. As a Senior Application Scientist, I have designed this guide to provide a self-validating, orthogonal chromatographic strategy to isolate 2-(4-Phenylphenoxy)ethanol to >99.5% API-grade purity.

Impurity Profiling & Chromatographic Rationale

To design a robust purification protocol, we must first analyze the physicochemical causality behind the separation. The strategy relies on exploiting the subtle differences in polarity, hydrogen-bonding capacity, and lipophilicity between the phenolic starting material and the ether alcohol product.

  • 4-Phenylphenol (Starting Material): Possesses a sterically hindered phenolic hydroxyl group with a pKa of ~9.5 and a LogP of 3.2[2].

  • 2-(4-Phenylphenoxy)ethanol (Target): The etherification caps the phenolic OH and introduces an ethylene glycol moiety. This adds a primary aliphatic hydroxyl group and an ether linkage, slightly reducing the overall lipophilicity (estimated LogP ~2.8) while drastically altering its hydrogen-bonding profile.

The Causality of Orthogonal Selectivity:

  • Normal Phase (NP) Chromatography: The primary aliphatic hydroxyl group of the target product interacts much more strongly with the silanol groups of the silica stationary phase than the less basic, sterically hindered phenolic hydroxyl of 4-phenylphenol. Consequently, on silica, the target product elutes after the starting material.

  • Reversed-Phase (RP) Chromatography: In RP systems, the hydrophobic biphenyl tail dictates retention. Because 4-phenylphenol lacks the polar ethanol extension, it is more hydrophobic and elutes after the target 2-(4-Phenylphenoxy)ethanol.

By utilizing NP Flash Chromatography for bulk cleanup followed by [3] for high-resolution polishing, we create a highly effective, orthogonal purification matrix.

Purification Workflow

The following decision tree illustrates the self-validating workflow. Fractions from the flash chromatography step are analyzed; if the purity threshold is not met, the system routes the sample to RP-HPLC for precision polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Williamson Ether Synthesis) LLE Liquid-Liquid Extraction (Aqueous Wash / Organic Phase) Crude->LLE Remove salts & polar solvents Flash Normal Phase Flash Chromatography (Silica, Hexane/EtOAc) LLE->Flash Bulk impurity removal Decision Purity > 98%? Flash->Decision Fraction analysis (LC-UV) Prep Reversed-Phase Prep HPLC (C18, H2O/MeCN) Decision->Prep No (Polishing needed) Pure Pure 2-(4-Phenylphenoxy)ethanol (>99.5% API Grade) Decision->Pure Yes Prep->Pure High-resolution isolation

Figure 1: Orthogonal chromatographic purification workflow for 2-(4-Phenylphenoxy)ethanol.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove unreacted 2-haloethanol, bulk 4-phenylphenol, and non-polar biphenyl dimers. Mechanism: Exploits the strong hydrogen-bond donating capability of the primary aliphatic alcohol on the target molecule.

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band broadening and peak tailing commonly caused by injecting viscous crude oils directly onto the column head.

  • Column Equilibration: Pack a flash column with irregular silica gel (40-63 µm, 60 Å). Equilibrate with 90% Hexane / 10% Ethyl Acetate (v/v) for 3 Column Volumes (CV).

  • Elution Gradient:

    • 0 - 2 CV: 10% Ethyl Acetate (Isocratic hold to elute non-polar dimers).

    • 2 - 10 CV: Linear gradient from 10% to 50% Ethyl Acetate.

    • 10 - 12 CV: 50% Ethyl Acetate (Column flush).

  • Fraction Collection: Monitor UV absorbance at 254 nm. 4-phenylphenol typically elutes at ~25% Ethyl Acetate, while the target 2-(4-Phenylphenoxy)ethanol elutes at ~40% Ethyl Acetate.

Protocol B: Reversed-Phase Preparative HPLC (High-Purity Polishing)

Objective: Achieve >99.5% purity by resolving closely eluting over-alkylated impurities and trace starting material. Mechanism: Hydrophobic interaction. The addition of an acidic modifier ensures the phenolic impurities remain unionized, preventing unpredictable retention shifts.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: While the target molecule is neutral, trace 4-phenylphenol has a pKa of 9.5. Formic acid suppresses any partial ionization of the phenol at the column interface, maintaining it in a fully protonated, hydrophobic state to ensure sharp peak shapes.

  • Sample Injection: Re-dissolve the semi-pure flash fractions in a 50:50 mixture of A:B. Filter through a 0.45 µm PTFE syringe filter. Inject onto a C18 Prep Column (e.g., 250 mm × 21.2 mm, 10 µm).

  • Gradient Execution: Run the method according to the gradient table (See Table 2).

  • Recovery: Pool fractions containing the target peak (trigger threshold >50 mAU at 254 nm). Remove acetonitrile via rotary evaporation, then lyophilize the remaining aqueous phase to yield pure white flakes.

Data Presentation

Table 1: Physicochemical Properties Influencing Separation
CompoundMolecular WeightLogP (Est.)pKaKey Functional GroupRelative Polarity (Silica)
4-Phenylphenol 170.21 g/mol 3.29.5Phenolic -OHLower (Elutes First)
2-(4-Phenylphenoxy)ethanol 214.26 g/mol 2.8N/AAliphatic -OH, EtherHigher (Elutes Second)
Table 2: Preparative HPLC Gradient Conditions

Flow Rate: 20.0 mL/min | Column: C18 (250 x 21.2 mm, 10 µm) | Temperature: Ambient

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Curve Profile
0.07030Isocratic (Loading)
2.07030Isocratic
15.02080Linear Gradient
18.0595Linear Gradient (Wash)
22.0595Isocratic (Wash)
22.17030Step (Re-equilibration)
27.07030End of Run
Table 3: Expected Chromatographic Performance Metrics
AnalyteExpected RT (Prep HPLC)Resolution (Rs)Typical Recovery
2-(4-Phenylphenoxy)ethanol9.4 minN/A (Target)88 - 92%
4-Phenylphenol (Impurity)12.1 min> 3.5N/A
Bis-alkylated Byproducts> 14.5 min> 5.0N/A

References

  • Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences Medium (Free Online Pharmaceutical Training)[Link]

Sources

Method

Application Notes &amp; Protocols: Etherification of 4-Phenylphenol to 2-(4-Phenylphenoxy)ethanol

Abstract This document provides detailed application notes and standardized protocols for the synthesis of 2-(4-phenylphenoxy)ethanol via the etherification of 4-phenylphenol. The Williamson ether synthesis, a robust and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and standardized protocols for the synthesis of 2-(4-phenylphenoxy)ethanol via the etherification of 4-phenylphenol. The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, is presented as the primary synthetic route.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of experimental choices, and troubleshooting guidance to ensure reproducible and high-yield synthesis. Two distinct protocols are outlined, one employing a strong base in an aprotic solvent and another utilizing a phase-transfer catalyst, providing flexibility based on available resources and desired reaction conditions.

Introduction

2-(4-Phenylphenoxy)ethanol is a valuable chemical intermediate in various fields, including the synthesis of pharmaceuticals and specialty polymers. Its structure, featuring a biphenyl ether moiety and a primary alcohol, allows for further functionalization, making it a versatile building block in organic synthesis. The core of its synthesis lies in the formation of an ether bond between the phenolic oxygen of 4-phenylphenol and a two-carbon electrophile.

The Williamson ether synthesis is the cornerstone of this transformation.[1][2][3] This reaction proceeds via an SN2 mechanism, where a phenoxide, generated by the deprotonation of the phenol, acts as a nucleophile and attacks an alkyl halide, displacing the halide to form the ether.[1][3][4][5] The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, and electrophile, as well as the reaction temperature and duration.[4] This guide will explore two effective protocols for this synthesis, providing a comprehensive understanding of the underlying chemical principles.

Chemical Structures

Reactant/Product Structure IUPAC Name Molecular Formula Molar Mass ( g/mol )
4-Phenylphenol4-Phenylphenol4-PhenylphenolC₁₂H₁₀O170.21
2-Chloroethanol2-Chloroethanol2-ChloroethanolC₂H₅ClO80.51
2-(4-Phenylphenoxy)ethanol2-(4-Phenylphenoxy)ethanol2-(4-Phenylphenoxy)ethanolC₁₄H₁₄O₂214.26

Reaction Workflow

The general workflow for the etherification of 4-phenylphenol to 2-(4-phenylphenoxy)ethanol via the Williamson ether synthesis can be visualized as follows:

Etherification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Phenylphenol 4-Phenylphenol Reaction_Vessel Reaction Mixture (Heating & Stirring) 4-Phenylphenol->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Addition Quenching Quenching Reaction_Vessel->Quenching Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Characterization Characterization (NMR, MS, IR) Column_Chromatography->Characterization

Figure 1: General experimental workflow for the synthesis of 2-(4-phenylphenoxy)ethanol.

Protocol 1: Etherification using Sodium Hydride in an Aprotic Solvent

This protocol employs a strong base, sodium hydride (NaH), to ensure complete deprotonation of the 4-phenylphenol, forming the highly nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the cation, thereby increasing the reactivity of the phenoxide.[3][4]

Materials:

  • 4-Phenylphenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Chloroethanol (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 4-phenylphenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF to dissolve the phenol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Phenoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 4-phenylphenoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-phenylphenoxy)ethanol.

Protocol 2: Phase-Transfer Catalyzed Etherification

This protocol utilizes a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the water-soluble phenoxide and the organic-soluble electrophile. This method often uses a biphasic system of an aqueous base and an organic solvent, offering a milder and often more convenient alternative to using strong, moisture-sensitive bases.

Materials:

  • 4-Phenylphenol (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or a similar non-polar organic solvent

  • Water

  • Dichloromethane or diethyl ether for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1.0 eq), sodium hydroxide or potassium hydroxide (2.0 eq), tetrabutylammonium bromide (0.1 eq), toluene, and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 1 hour.

  • Electrophile Addition: Add 2-chloroethanol (1.1 eq) to the refluxing mixture.

  • Continued Reaction: Continue to reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume of aqueous layer).[6]

  • Washing: Combine the organic layers and wash with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-phenylphenoxy)ethanol.[7]

Comparative Summary of Protocols

ParameterProtocol 1 (NaH in DMF)Protocol 2 (Phase-Transfer Catalysis)
Base Sodium Hydride (strong, moisture-sensitive)NaOH or KOH (less hazardous, aqueous)
Solvent Anhydrous DMF (polar aprotic)Toluene/Water (biphasic)
Catalyst NoneTetrabutylammonium bromide (PTC)
Temperature 0 °C to Room TemperatureReflux (80-100 °C)
Reaction Time 12-24 hours4-8 hours
Advantages High reactivity, often higher yieldsMilder conditions, easier handling of base
Disadvantages Requires inert atmosphere, hazardous baseMay require higher temperatures, potential for side reactions

Characterization of 2-(4-Phenylphenoxy)ethanol

The identity and purity of the synthesized 2-(4-phenylphenoxy)ethanol should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl group, as well as the methylene protons of the ethoxy chain and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (-OH) group and absorptions corresponding to the C-O-C ether linkage and the aromatic rings.

Troubleshooting

Problem Possible Cause Solution
Low or No Yield Incomplete deprotonation of the phenol.[4]Ensure the base is fresh and of sufficient strength and quantity. For Protocol 1, ensure anhydrous conditions.
Inactive alkyl halide.Use a fresh bottle of 2-chloroethanol.
Insufficient reaction time or temperature.[4]Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.
Presence of Starting Material Incomplete reaction.As above, optimize reaction time and temperature. Consider adding a slight excess of the alkyl halide.
Formation of Byproducts Elimination reaction of the alkyl halide.This is more likely with secondary or tertiary alkyl halides. 2-Chloroethanol is a primary halide, so this should be minimal.
Reaction at the hydroxyl group of 2-chloroethanol.This can be minimized by the slow addition of the electrophile at a low temperature.

Conclusion

The etherification of 4-phenylphenol to 2-(4-phenylphenoxy)ethanol is a well-established transformation that can be reliably achieved using the Williamson ether synthesis. The choice between a strong base in an aprotic solvent and a phase-transfer catalyzed system allows for flexibility in experimental design. By carefully controlling the reaction conditions and following the detailed protocols provided, researchers can successfully synthesize this valuable intermediate for a wide range of applications.

References

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • Etherification of phenols by amines via transient diazonium intermediates. Organic & Biomolecular Chemistry. [Link]

  • Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Organic & Biomolecular Chemistry. [Link]

  • Process for the etherification of phenols.
  • 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Show how you would use the Williamson ether synthesis to prepare the following ethers. You may use any alcohols or phenols as your organic starting materials. Vaia. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

Sources

Application

Application Note: Advanced Utilization of 2-(4-Phenylphenoxy)ethanol in Polymer Science and Pharmaceutical Development

Executive Summary 2-(4-Phenylphenoxy)ethanol (CAS: 28761-54-8), also known as 2-([1,1'-biphenyl]-4-yloxy)ethanol, is a highly versatile bifunctional chemical intermediate. Structurally, it combines a rigid, highly polari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenylphenoxy)ethanol (CAS: 28761-54-8), also known as 2-([1,1'-biphenyl]-4-yloxy)ethanol, is a highly versatile bifunctional chemical intermediate. Structurally, it combines a rigid, highly polarizable biphenyl core with a flexible ethoxy spacer and a reactive terminal hydroxyl group. This unique architecture makes it a critical building block in two distinct, high-tech fields: the synthesis of high-refractive-index (RI) monomers for advanced optical materials[1][2], and the development of lipophilic pharmacophores for targeted drug discovery[3][4].

This application note details the mechanistic principles, self-validating protocols, and quantitative data necessary for researchers to successfully integrate 2-(4-phenylphenoxy)ethanol into their workflows.

Polymer & Materials Science: High Refractive Index Optical Materials

Mechanistic Insights: The Lorentz-Lorenz Relationship

In the development of liquid crystal displays (LCDs), optical films, and pressure-sensitive adhesives (PSAs), maximizing the refractive index of the polymer matrix is essential to improve optical efficiency and reduce glare[1][2]. According to the Lorentz-Lorenz equation, the refractive index is directly proportional to molar refraction and inversely proportional to molar volume.

The biphenyl moiety in 2-(4-phenylphenoxy)ethanol provides a dense, delocalized π -electron cloud that drastically increases polarizability and molar refraction[1]. However, rigid aromatic systems typically suffer from high viscosity and poor compatibility. The inclusion of the flexible ether and ethanol linkages in 2-(4-phenylphenoxy)ethanol provides rotational freedom, effectively lowering the glass transition temperature ( Tg​ ) and viscosity of the resulting acrylate monomers[2]. This allows for solvent-free, UV-curable formulations that are highly processable.

Quantitative Data: Optical Monomer Comparison

The following table summarizes the advantages of 2-(4-phenylphenoxy)ethyl acrylate compared to traditional optical monomers[1][2].

Monomer / OligomerRefractive Index ( nD25​ )Viscosity (cPs)Homopolymer Tg​ (°C)Compatibility / Processability
Bisphenol-A Epoxy Diacrylate1.5574,500 (@ 60°C)> 60Poor (Requires heating/solvents)
Pentabromophenyl Methacrylate1.700Solid> 100Poor (Halogenated, low solubility)
2-(4-Phenylphenoxy)ethyl Acrylate 1.544 < 100 (@ 25°C) -13 Excellent (Solvent-free UV curing)
Phenoxyethyl Acrylate (PEA)1.51812 (@ 25°C)5Excellent (Standard diluent)
Protocol 1: Synthesis of 2-(4-Phenylphenoxy)ethyl Acrylate

This protocol describes the esterification of 2-(4-phenylphenoxy)ethanol to yield a high-RI UV-curable monomer[2]. The procedure utilizes a Dean-Stark apparatus, creating a self-validating system where the reaction's progress is directly quantifiable by the volume of water evolved.

Reagents & Equipment:

  • 2-(4-Phenylphenoxy)ethanol: 50.0 g (0.233 mol)

  • Acrylic acid: 14.5 g (0.201 mol)

  • Toluene (Solvent): 300 mL

  • p-Toluenesulfonic acid (p-TsOH, Catalyst): 1.7 g

  • Hydroquinone & Hydroquinone monomethyl ether (MEHQ): 0.02 g each

  • Dean-Stark trap, reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Reactor Charging: In a 500 mL round-bottom flask, combine the 2-(4-phenylphenoxy)ethanol, acrylic acid, and toluene.

  • Catalyst and Inhibitor Addition: Add the p-TsOH catalyst. Causality Note: The addition of hydroquinone and MEHQ is critical. These radical scavengers prevent the premature, thermally-induced free-radical polymerization of the newly formed acrylate double bonds during the high-temperature reflux[2].

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the water accumulation in the Dean-Stark trap.

  • In-Process Validation: The theoretical water yield for complete esterification is ~3.6 mL (based on the limiting reagent, acrylic acid). Continue refluxing until water evolution ceases completely (typically 4–6 hours), validating the end of the reaction.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 100 mL of 5% aqueous NaOH (to neutralize unreacted acrylic acid and p-TsOH) and 100 mL of saturated NaCl solution.

  • Isolation & Final Validation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Validate the final monomer by measuring its refractive index; a successful synthesis will yield a clear liquid with an nD25​ of approximately 1.544[2].

G A 2-(4-Phenylphenoxy)ethanol (Precursor) B Esterification (Acrylic Acid, p-TsOH) A->B C Biphenyl Acrylate Monomer (High RI, Low Viscosity) B->C D UV Formulation (+ Photoinitiator) C->D E UV Curing D->E F Optical Film / PSA (RI > 1.54) E->F

Workflow for synthesizing and formulating high-refractive-index UV-curable optical films.

Pharmaceutical & Drug Development: Bioactive Precursors

Mechanistic Insights: Hydrophobic Anchoring in Drug Design

In medicinal chemistry, the 2-(4-phenylphenoxy)ethyl moiety is utilized as a highly effective lipophilic pharmacophore. For instance, in the development of carnitine acyltransferase 1 (CAT-1) inhibitors—which are used to prevent ischemic tissue damage and arrhythmias following myocardial infarction—this group plays a crucial structural role[3].

Causality Note: The bulky, hydrophobic biphenyl tail mimics the long fatty acyl chains of natural enzyme substrates. This allows the inhibitor to anchor deeply within the hydrophobic binding pocket of the enzyme, while the substituted head group (e.g., an imidazole or piperazine ring) interacts with the catalytic active site[3][4][5].

Protocol 2: Synthesis of 1-[2-(4-Phenylphenoxy)ethyl]imidazole

This protocol outlines the conversion of 2-(4-phenylphenoxy)ethanol into an imidazole derivative, serving as a model workflow for generating bioactive active pharmaceutical ingredient (API) intermediates[4].

Step-by-Step Methodology:

  • Alcohol Activation (Tosylation): In a dry 250 mL flask under nitrogen, dissolve 10.0 g of 2-(4-phenylphenoxy)ethanol in 100 mL of anhydrous dichloromethane (DCM). Add 6.0 mL of triethylamine and cool to 0°C.

  • Reagent Addition: Slowly add a solution of 9.5 g of p-toluenesulfonyl chloride (TsCl) in 50 mL DCM dropwise. Stir at room temperature for 12 hours. Causality Note: The primary hydroxyl group is a poor leaving group. Converting it to a tosylate activates the carbon center, making it highly susceptible to subsequent nucleophilic attack.

  • Intermediate Workup: Wash the organic layer with water, dry over MgSO 4​ , and evaporate the solvent to yield the reactive intermediate, 2-(4-phenylphenoxy)ethyl 4-methylbenzenesulfonate.

  • Nucleophilic Substitution: Dissolve the tosylate intermediate in 100 mL of anhydrous dimethylformamide (DMF). Add 4.0 g of imidazole and 8.0 g of anhydrous potassium carbonate (K 2​ CO 3​ ).

  • Coupling: Heat the mixture to 80°C for 8 hours. Causality Note: Elevated temperatures and a polar aprotic solvent (DMF) are required to overcome the steric hindrance imposed by the bulky biphenyl ether group during the S N​ 2 displacement.

  • Validation: Cool to room temperature, pour into 300 mL of ice water, and extract with ethyl acetate. Purify via recrystallization. The system is self-validating via LC-MS analysis: confirm the product identity by observing the expected molecular ion peak at [M+H] + = 265.1 m/z[4].

G A 2-(4-Phenylphenoxy)ethanol B Activation (SOCl2 or TsCl) A->B C Reactive Intermediate (Chloride/Tosylate) B->C D Nucleophilic Substitution (Imidazole/Amine, K2CO3) C->D E Bioactive Compound (e.g., Cat-1 Inhibitor) D->E F Target Binding (Hydrophobic Pocket Anchoring) E->F

Synthetic pathway and structure-activity mechanism for biphenyl-ether derived pharmaceuticals.

References

  • RO109938B1 - Derived Carboxylic Acid Derivatives, Processes for Their Preparation and Pharmaceutical Compositions Containing. Google Patents.
  • Introduction of UV/EB Curable High Refractive Index Monomers and Oligomers for Optical Films. RadTech Proceedings. URL:[Link]

  • US8772425B2 - High Refractive Index Pressure-Sensitive Adhesives. Google Patents.
  • 1-[2-(4-Phenylphenoxy)ethyl]-4-undecylpiperazine. PubChem CID 21715676, National Institutes of Health (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Phenylphenoxy)ethanol

Welcome to the Technical Support Center for the synthesis of 2-(4-Phenylphenoxy)ethanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Phenylphenoxy)ethanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, ensuring a self-validating system for your protocols and enhancing your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-(4-Phenylphenoxy)ethanol?

A1: The most prevalent and reliable method for the synthesis of 2-(4-Phenylphenoxy)ethanol is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide ion of 4-phenylphenol acts as the nucleophile, attacking an electrophilic 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.[1][2] The reaction is favored due to the formation of a stable ether linkage and is generally high-yielding when optimized.

The overall reaction can be summarized as follows:

Reaction scheme for the Williamson ether synthesis of 2-(4-Phenylphenoxy)ethanol.

The first step involves the deprotonation of the weakly acidic 4-phenylphenol with a suitable base to form the more nucleophilic 4-phenylphenoxide. This is followed by the SN2 attack of the phenoxide on the 2-haloethanol.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of 2-(4-Phenylphenoxy)ethanol can stem from several factors. Here is a systematic troubleshooting guide to help you identify and resolve the issue:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic proton of 4-phenylphenol is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide. Incomplete deprotonation leads to unreacted starting material.Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.[1] Alternatively, strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, especially with phase-transfer catalysts.[3]
Suboptimal Reaction Temperature The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can promote side reactions.The optimal temperature often depends on the solvent and the specific haloethanol used. A good starting point is to heat the reaction mixture to reflux in a solvent like ethanol or acetonitrile.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Inappropriate Solvent The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.[2]
Poor Quality of Reagents The presence of moisture or impurities in the reagents or solvent can significantly impact the reaction. Water can quench the strong base and hydrolyze the haloethanol.Ensure all reagents and solvents are anhydrous. 4-Phenylphenol and the haloethanol should be of high purity. Consider purifying reagents if necessary.
Side Reactions The primary competing reaction is the E2 elimination of the 2-haloethanol, which is favored by strong, bulky bases and higher temperatures. This will produce ethene gas and reduce the yield of the desired ether.Use a less sterically hindered base if elimination is a significant issue. Also, using 2-chloroethanol instead of 2-bromoethanol or 2-iodoethanol can sometimes reduce the rate of elimination. Maintaining the lowest effective temperature is also crucial.[1]

Troubleshooting Guide

Problem 1: My final product is contaminated with unreacted 4-phenylphenol.

Root Cause Analysis:

This is a common issue and usually points to either incomplete deprotonation of the 4-phenylphenol or an insufficient amount of the electrophile (2-haloethanol).

Solutions:

  • Optimize Base and Deprotonation Step:

    • Ensure you are using at least one full equivalent of a strong base. For phenols, bases like sodium hydroxide or potassium carbonate are often sufficient.[4]

    • Allow adequate time for the deprotonation to complete before adding the 2-haloethanol. This can be monitored by observing the dissolution of the base or by a color change.

  • Stoichiometry of Reactants:

    • Use a slight excess (1.1 to 1.2 equivalents) of the 2-haloethanol to ensure all the phenoxide is consumed.

  • Purification:

    • Unreacted 4-phenylphenol can be removed during the work-up by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The acidic phenol will be deprotonated and dissolve in the aqueous layer, while the neutral ether product remains in the organic layer.

Problem 2: I am observing a significant amount of a high-boiling point byproduct.

Root Cause Analysis:

A high-boiling point byproduct is likely the result of a secondary reaction. One possibility is the reaction of the product, 2-(4-Phenylphenoxy)ethanol, with another molecule of 2-haloethanol to form a diether, 1,2-bis(4-phenylphenoxy)ethane. Another possibility is the self-condensation of 2-chloroethanol to form 2-(2-chloroethoxy)ethanol which can then react with the phenoxide.

Solutions:

  • Control Stoichiometry: Avoid a large excess of the 2-haloethanol. A slight excess is beneficial, but a large excess can promote the formation of byproducts.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting 4-phenylphenol is consumed, stop the reaction to prevent further reactions of the product. Avoid unnecessarily high temperatures.

  • Purification: These higher molecular weight byproducts can typically be separated from the desired product by column chromatography or recrystallization.

    • Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. The less polar diether byproduct will elute before the more polar desired product.[5][6]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Test different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.[7][8][9]

Problem 3: The reaction is very slow or does not seem to be proceeding.

Root Cause Analysis:

A stalled reaction can be due to several factors, including insufficient activation of the nucleophile, a poor leaving group on the electrophile, or the presence of inhibitors.

Solutions:

  • Choice of Haloethanol: The reactivity of the haloethanol follows the trend I > Br > Cl for the leaving group. If you are using 2-chloroethanol and the reaction is slow, consider switching to 2-bromoethanol.

  • Phase-Transfer Catalyst: If you are using an aqueous base with an organic solvent, the reaction can be slow due to the immiscibility of the phases. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly increase the reaction rate by transporting the phenoxide ion into the organic phase.

  • Check for Inhibitors: Ensure that your reagents are free from any potential inhibitors. For instance, some commercial 4-phenylphenols may contain antioxidants that could interfere with the reaction.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-(4-Phenylphenoxy)ethanol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Phenylphenol

  • Sodium Hydroxide (NaOH)

  • 2-Chloroethanol

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylphenol (1 equivalent) in ethanol. Add sodium hydroxide pellets (1.1 equivalents) and stir the mixture at room temperature until the NaOH has completely dissolved.

  • Reaction: To the resulting solution of sodium 4-phenylphenoxide, add 2-chloroethanol (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with 1M HCl, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[6][7][9]

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-(4-Phenylphenoxy)ethanol check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Assess Reagent Quality start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation suboptimal_temp Suboptimal Temperature? check_reaction_conditions->suboptimal_temp impure_reagents Impure/Wet Reagents? check_reagents->impure_reagents elimination Evidence of Elimination (E2)? check_side_reactions->elimination incomplete_deprotonation->check_reaction_conditions No stronger_base Use Stronger Base (e.g., NaH) or PTC incomplete_deprotonation->stronger_base Yes wrong_solvent Inappropriate Solvent? suboptimal_temp->wrong_solvent No optimize_temp Optimize Temperature (Monitor by TLC) suboptimal_temp->optimize_temp Yes wrong_solvent->check_reagents No change_solvent Switch to Polar Aprotic Solvent (e.g., DMF) wrong_solvent->change_solvent Yes impure_reagents->check_side_reactions No purify_reagents Use Anhydrous Reagents/Solvents impure_reagents->purify_reagents Yes modify_conditions Lower Temperature / Use Less Hindered Base elimination->modify_conditions Yes

Troubleshooting workflow for low yield.

Reaction Mechanism and Key Intermediates

The synthesis of 2-(4-Phenylphenoxy)ethanol via the Williamson ether synthesis proceeds through a well-established two-step mechanism.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack phenol 4-Phenylphenol OH phenoxide Sodium 4-Phenylphenoxide O⁻Na⁺ phenol:p->phenoxide:p + Base - H₂O base Base (e.g., NaOH) haloethanol 2-Chloroethanol Cl-CH₂-CH₂-OH product 2-(4-Phenylphenoxy)ethanol O-CH₂-CH₂-OH haloethanol->product salt NaCl haloethanol->salt phenoxide:p->haloethanol:c Sₙ2 Attack

Reaction mechanism for the synthesis.

References

Sources

Optimization

Advanced Technical Support Center: Crystallization &amp; Recovery of 2-(4-Phenylphenoxy)ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing isolation bottlenecks with 2-(4-Phenylphenoxy)ethanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing isolation bottlenecks with 2-(4-Phenylphenoxy)ethanol .

Due to its specific structural topology—a rigid, hydrophobic biphenyl core paired with a flexible, hydrophilic hydroxyethyl tail—this compound is highly amphiphilic. This structural dichotomy, combined with a relatively low melting point, makes the molecule notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out," during cooling or anti-solvent crystallization.

Diagnostic Workflow: Resolving Phase Separation

LLPS_Workflow A Supersaturated Solution B Rapid Cooling A->B E Controlled Cooling + PAT A->E C Liquid-Liquid Phase Separation B->C Crosses Spinodal D Impure Amorphous Mass C->D F Metastable Zone (MSZW) E->F Stays in MSZW G Seed Crystals Added F->G H High-Purity Crystalline Solid G->H Nucleation

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Section 1: The Core Phenomenon - Why Does It Oil Out?

Q: Every time I attempt a cooling crystallization of 2-(4-Phenylphenoxy)ethanol, my solution turns cloudy and forms a sticky emulsion instead of distinct crystals. What is happening fundamentally?

A: You are observing Liquid-Liquid Phase Separation (LLPS). From a thermodynamic perspective, phase separation occurs when the Gibbs free energy of mixing becomes positive before the activation energy for crystal nucleation is reached. Because 2-(4-Phenylphenoxy)ethanol possesses a flexible ethanol tail, its liquid state is entropically favored over the rigid crystal lattice at high supersaturations. As the solution cools rapidly, it crosses the binodal curve into a miscibility gap, separating into a solute-rich oil phase and a solvent-rich phase, rather than forming a solid suspension .

Q: How does this emulsion affect my final recovery and purity?

A: Oiling out is catastrophic for both yield and purity. The solute-rich droplets act as an excellent organic solvent for structurally similar impurities (e.g., unreacted 4-phenylphenol from the synthesis step). When these droplets eventually solidify—often crashing out as an amorphous glass—they entrap these impurities and bulk solvent. This leads to failed impurity rejection, poor filterability, and a sticky mass that cannot be easily recovered .

Section 2: Strategic Interventions & Protocols

Q: How do I select a solvent system to bypass the LLPS boundary?

A: The causality behind solvent selection lies in altering the thermodynamic phase diagram. You must select a solvent system where the Metastable Zone Width (MSZW) is wide enough to allow for crystal seeding before the LLPS boundary is crossed. Highly polar/non-polar extreme mixtures (e.g., Ethanol/Hexane) exacerbate demixing for amphiphilic molecules. Moving to a moderately polar single solvent with a shallower solubility curve is required.

Table 1: Solvent System Matrix for 2-(4-Phenylphenoxy)ethanol
Solvent SystemSolubility ProfileLLPS RiskMSZWRecommendation
Ethanol / Water (1:1) Steep curveCritical (High)NarrowAvoid. High risk of demixing at >50 mg/mL.
Toluene / Heptane (1:2) ModerateModerateMediumViable. Requires strict temperature control.
Isopropyl Acetate (IPAc) Shallow, linearLowWideOptimal. Allows controlled supersaturation.
Ethyl Acetate / Hexane Steep curveHighNarrowAvoid. Prone to oiling out if cooled >0.5°C/min.

Q: What is the exact protocol for a Seeding-Assisted Cooling Crystallization to guarantee recovery?

A: To create a self-validating system, you must decouple supersaturation generation from spontaneous nucleation. By introducing seed crystals into the metastable zone, you provide a low-energy surface for solute integration, driving the concentration down before it can hit the LLPS boundary .

Protocol: Seeding-Assisted Crystallization
  • Dissolution: Dissolve crude 2-(4-Phenylphenoxy)ethanol in Isopropyl Acetate (IPAc) at 65°C to achieve a concentration of 150 mg/mL. Ensure complete dissolution (the solution must be optically clear).

  • Initial Cooling: Cool the reactor to 50°C at a rate of 0.5°C/min. Causality: This safely enters the upper boundary of the metastable zone without crossing the spinodal curve.

  • Seeding: Add 1-2 wt% of high-purity 2-(4-Phenylphenoxy)ethanol seed crystals (milled to <50 µm to maximize surface area).

  • Isothermal Aging (Critical Self-Validation Step): Hold the temperature at 50°C for 2 hours. Causality: This hold allows the supersaturation to be consumed entirely by crystal growth on the seeds. If the system is validating correctly, the slurry will become visibly thicker without any cloudiness/emulsion forming.

  • Secondary Cooling: Cool from 50°C to 5°C at a slow, linear rate of 0.1°C/min. Causality: Rapid cooling will spike supersaturation and trigger secondary nucleation or late-stage oiling out.

  • Isolation: Filter the resulting suspension, wash with cold IPAc (5°C), and dry under vacuum at 40°C.

Phase_Diagram Start Homogeneous Solution Cooling Decrease Temperature Start->Cooling Solubility Cross Solubility Curve Cooling->Solubility Decision LLPS Boundary Reached? Solubility->Decision Oiling Oiling Out (Emulsion) Decision->Oiling Yes (High Supersaturation) Cryst Crystal Nucleation & Growth Decision->Cryst No (Seeded in MSZW)

Thermodynamic decision tree for oiling out versus controlled crystallization.

Section 3: Impurity Rejection & Process Monitoring

Q: My starting material has 5% unreacted 4-phenylphenol. Will this change the crystallization behavior?

A: Yes, drastically. Impurities act as melting point depressants and significantly expand the LLPS region in the phase diagram. If your crude contains high levels of 4-phenylphenol, the oiling out boundary shifts to higher temperatures and lower concentrations. Because 4-phenylphenol is slightly acidic and the target ether is neutral, a pre-treatment step (e.g., a dilute NaOH wash of the organic layer) is mandatory before attempting crystallization to shrink the miscibility gap.

Q: How can I monitor this process at scale to ensure I don't oil out?

A: Implementing Process Analytical Technology (PAT) is the industry standard for self-validating crystallization. Using an in-line Focused Beam Reflectance Measurement (FBRM) probe allows you to track chord length distributions in real-time. Oiling out appears as a sudden, massive spike in large, spherical droplet counts, whereas crystallization shows a steady, gradual increase in distinct, faceted crystal chord lengths . If FBRM detects droplet formation, the automated system should be programmed to immediately trigger a heating cycle to re-dissolve the oil before it solidifies.

References
  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development URL: [Link]

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development URL: [Link]

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 2-(4-Phenylphenoxy)ethanol in High-Heat Reactions

Welcome to the Advanced Technical Support Center for high-temperature organic synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the thermal degradation of alkyl aryl et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for high-temperature organic synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the thermal degradation of alkyl aryl ethers. 2-(4-Phenylphenoxy)ethanol is a robust molecule, but pushing it past 250°C requires a deep understanding of its thermodynamic vulnerabilities.

This guide is designed to move you away from trial-and-error and toward rational, mechanistically driven experimental design. Below, you will find the causality behind common thermal failures, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Causality of Thermal Degradation

To stabilize a molecule, we must first understand exactly how it breaks apart. 2-(4-Phenylphenoxy)ethanol acts as a model for β-O-4 linkages and degrades via two primary, competing pathways under thermal stress:

  • Heterolytic/Homolytic C-O Cleavage : The ether linkage is the weakest structural point. At temperatures exceeding 280°C, especially under hydrothermal conditions or in the presence of trace Lewis acids, the C-O bond undergoes catalytic cleavage. This yields 4-phenylphenol and ethylene byproducts[1]. Furthermore, the terminal hydroxyl group can undergo O-H bond scission, which accelerates the decomposition of the aromatic ring system[2].

  • Radical-Induced Oxidation : If trace oxygen is present in the reactor, thermal energy initiates hydrogen abstraction at the aliphatic carbon, forming a ketyl radical. This radical rapidly decomposes into acetophenone derivatives and phenolic fragments—a process visually indicated by severe yellowing of the reaction mixture[3].

G R 2-(4-Phenylphenoxy)ethanol H Thermal Stress (>300°C) R->H P1 C-O Ether Cleavage H->P1 Homolysis / Hydrolysis P2 Radical Oxidation H->P2 O2 Presence D1 4-Phenylphenol + Byproducts P1->D1 D2 Ketyl Radicals -> Yellowing P2->D2 M1 Neutral/Basic Buffering M1->P1 Blocks M2 Inert Gas & Scavengers M2->P2 Quenches

Figure 1: Thermal degradation pathways of 2-(4-Phenylphenoxy)ethanol and targeted mitigations.

Diagnostic Troubleshooting Guide

Q1: My reaction mixture turns deep yellow/brown when heated above 200°C. What is causing this, and how can I prevent it? Causality : The discoloration is a classic hallmark of radical-induced degradation. At elevated temperatures, trace oxygen reacts with the aliphatic chain of 2-(4-Phenylphenoxy)ethanol to form ketyl radicals[3]. These radicals fragment into highly conjugated, colored acetophenone derivatives. Solution : You must strictly eliminate oxygen and quench autoxidation.

  • Action : Implement a rigorous freeze-pump-thaw degassing cycle (minimum 3 cycles) rather than simple nitrogen sparging.

  • Action : Add a high-temperature radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) at 0.1-0.5 mol% if your downstream chemistry permits.

Q2: I am observing significant loss of the starting material and the appearance of 4-phenylphenol in my GC-MS traces, even under an inert atmosphere. Why? Causality : You are observing thermally driven C-O ether cleavage. While diaryl ethers are relatively stable, alkyl aryl ethers can undergo hydrolysis at >280°C if trace moisture and acidic protons are present in the system[1][4]. Solution : Shift the thermodynamic equilibrium and neutralize the environment.

  • Action : Ensure all solvents are strictly anhydrous.

  • Action : Buffer the reaction with a non-nucleophilic base (e.g., anhydrous K2​CO3​ or sterically hindered amines) to neutralize trace acids that catalyze ether cleavage.

Q3: Does the choice of solvent impact the thermal stability of this compound? Causality : Absolutely. Protic solvents (like high-boiling alcohols) or hygroscopic solvents can act as hydrogen donors or facilitate hydrothermal cleavage of the β-O-4 ether linkage[1]. Solution : Transition to non-polar, aprotic high-boiling solvents (e.g., diphenyl ether, squalane, or highly purified Dowtherm) which do not participate in hydrogen-bonding networks that weaken the C-O bond.

Quantitative Degradation Metrics

Use the following reference table to predict the behavior of 2-(4-Phenylphenoxy)ethanol under various high-heat conditions and select the appropriate mitigation strategy.

Environmental ConditionTemp Threshold (°C)Primary Degradation PathwayExpected Half-Life ( t1/2​ )Recommended Mitigation Strategy
Aerobic, Unbuffered 200 - 250Radical Oxidation (Ketyl)< 2 hoursDegassing, Radical Scavenger addition
Anaerobic, Acidic 280 - 300Acid-Catalyzed C-O Cleavage~ 5 hoursLewis base buffering, Anhydrous conditions
Anaerobic, Neutral > 340Direct Thermal Homolysis> 24 hoursSolvent tuning (aprotic, non-polar)

Validated Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step if the validation check fails.

Protocol A: Self-Validating Inert High-Heat Setup (Preventing Radical Oxidation)
  • Setup and Seal : Place 2-(4-Phenylphenoxy)ethanol and your anhydrous solvent in a heavy-walled Schlenk flask equipped with a high-vacuum PTFE stopcock.

  • Freeze-Pump-Thaw : Submerge the flask in liquid nitrogen until the solvent is completely frozen. Open the stopcock to the vacuum line and pull the pressure down to <50 mTorr.

    • Self-Validation Check: Isolate the vacuum pump by closing the manifold valve. Monitor the pressure gauge for 5 minutes. If the pressure rises above 50 mTorr, a micro-leak is present. Do not proceed to heating until the seal is fixed; otherwise, ketyl radical oxidation is guaranteed.

  • Thaw and Backfill : Close the stopcock, thaw the flask in a warm water bath, and backfill with ultra-high purity Argon. Repeat this entire cycle three times.

  • Heating : Ramp the temperature at a controlled rate of 5°C/min.

    • Self-Validation Check: Monitor the solution color as it crosses 200°C. A clear solution validates successful deoxygenation. A yellow tint indicates oxygen ingress, requiring immediate quenching.

Protocol B: Moisture Elimination (Preventing Hydrolytic C-O Cleavage)
  • Solvent Drying : Reflux your chosen aprotic solvent over Calcium Hydride ( CaH2​ ) or a Sodium/Potassium (Na/K) alloy for 4 hours.

  • Distillation : Distill the solvent directly into a Schlenk flask under an inert atmosphere.

    • Self-Validation Check: Perform a Karl Fischer titration on a 1 mL aliquot of the distilled solvent. The moisture content must read <10 ppm. If it reads >10 ppm, hydrothermal C-O ether cleavage will accelerate at >280°C. Re-distill before use.

  • Base Addition : Add 0.5 equivalents of strictly anhydrous K2​CO3​ (oven-dried at 150°C overnight) to the reaction mixture to scavenge any trace acidic protons generated during the heating ramp.

Frequently Asked Questions (FAQs)

Can I use microwave synthesis for reactions involving 2-(4-Phenylphenoxy)ethanol? Yes, but with caution. Microwave synthesis causes localized superheating. While the bulk temperature may read 250°C, localized hot spots can exceed 350°C, triggering immediate homolytic C-O cleavage. Ensure vigorous stirring and use a highly IR-transparent solvent to minimize hot spots.

Why does my product polymerize when I heat it above 350°C for extended periods? At extreme temperatures (>350°C), total decomposition occurs. The C-O bond cleaves, and the resulting biphenyl radicals can undergo cross-linking and polymerization, forming intractable tars. If your reaction requires temperatures >350°C, you must minimize the reaction time to strictly less than 30 minutes.

References

  • Adsorption and Decomposition of a Lignin β-O-4 Linkage Model, 2-Phenoxyethanol, on Pt(111): Combination of Experiments and First-Principles Calculations Source: American Chemical Society (ACS) URL:[Link]

  • Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation Source: American Chemical Society (ACS) URL:[Link]

  • Radical-induced degradation of a lignin model compound. Decomposition of 1-phenyl-2-phenoxyethanol Source: Canadian Science Publishing URL:[Link]

  • Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions Source: Hong Kong Baptist University (HKBU) / Industrial & Engineering Chemistry Research URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-(4-Phenylphenoxy)ethanol synthesis across different laboratory protocols

As a Senior Application Scientist, I frequently encounter discrepancies in the yield, purity, and scalability of aryl ether syntheses. 2-(4-Phenylphenoxy)ethanol—a critical intermediate used in the development of side-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in the yield, purity, and scalability of aryl ether syntheses. 2-(4-Phenylphenoxy)ethanol—a critical intermediate used in the development of side-chain azobenzene polymers and selective receptor antagonists —is a prime example of a molecule where the choice of synthetic protocol drastically alters laboratory outcomes.

This guide systematically compares the two most prevalent synthetic routes: the classical Williamson Ether Synthesis and the modern Catalytic Ethylene Carbonate Alkylation . By dissecting the causality behind the experimental conditions and establishing self-validating workflows, this document serves as a definitive resource for researchers aiming to optimize reproducibility and scale.

Mechanistic Overview & Pathway Visualization

The synthesis of 2-(4-phenylphenoxy)ethanol relies on the nucleophilic attack of the 4-phenylphenoxide anion on an electrophilic ethyl equivalent. The divergence in protocols lies entirely in the choice of the electrophile and the resulting reaction microenvironment.

  • Protocol A (Williamson Ether Synthesis): Utilizes 2-chloroethanol (or 2-bromoethanol) in a polar aprotic solvent. The reaction is driven by a straightforward S_N2 mechanism but is plagued by competing side reactions (e.g., elimination, dimerization).

  • Protocol B (Carbonate Alkylation): Utilizes ethylene carbonate in a solvent-free melt. This represents a "green chemistry" approach where a phase-transfer catalyst (like TBAB) facilitates a decarboxylative alkylation, releasing CO₂ as the sole byproduct .

G cluster_1 Protocol A: Williamson Ether Synthesis cluster_2 Protocol B: Carbonate Alkylation Phenol 4-Phenylphenol (Nucleophile) ReagentA 2-Chloroethanol + K2CO3 Solvent: DMF (80°C) Phenol->ReagentA ReagentB Ethylene Carbonate + TBAB Solvent-free (155°C) Phenol->ReagentB IntermediateA Phenoxide Anion (SN2 Attack) ReagentA->IntermediateA Target 2-(4-Phenylphenoxy)ethanol (Target Product) IntermediateA->Target - KCl IntermediateB Decarboxylation (- CO2) ReagentB->IntermediateB IntermediateB->Target - CO2

Fig 1. Divergent synthetic pathways for the preparation of 2-(4-Phenylphenoxy)ethanol.

Comparative Analysis of Synthetic Protocols

To make an informed decision on which protocol to adopt, one must weigh the trade-offs between operational simplicity, environmental health and safety (EHS) profiles, and overall yield. The quantitative data comparing both methods is summarized below.

ParameterProtocol A: Williamson Ether SynthesisProtocol B: Carbonate Alkylation
Primary Reagents 4-Phenylphenol, 2-Chloroethanol4-Phenylphenol, Ethylene Carbonate
Catalyst / Base K₂CO₃ (Base)Tetrabutylammonium bromide (Catalyst)
Solvent System DMF or AcetoneNone (Solvent-free melt)
Reaction Temperature 80 °C – 90 °C155 °C
Reaction Time 12 – 16 hours4 – 6 hours
Typical Yield 60% – 75%85% – 95%
Primary Byproducts KCl, H₂O, unreacted halohydrinsCO₂ (Gas)
EHS Profile High toxicity (alkylating agents, reprotoxic solvent)Low toxicity (benign reagents, gas evolution)

Detailed Experimental Methodologies

Protocol A: Williamson Ether Synthesis (The Classical Approach)

This method is highly accessible for standard laboratories but requires careful stoichiometric control to prevent the bifunctional 2-chloroethanol from polymerizing or forming bis-ethers .

Causality of Design: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate 4-phenylphenol (pKa ~9.5) but mild enough to avoid degrading the alkylating agent. Dimethylformamide (DMF) is used to solvate the potassium cation, leaving a "naked," highly reactive phenoxide nucleophile.

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried round-bottom flask with 4-phenylphenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Suspend the mixture in anhydrous DMF (approx. 5 mL/mmol). Stir at room temperature for 30 minutes.

  • Alkylation: Add 2-chloroethanol (1.2 eq) dropwise via a syringe. Critical Step: Dropwise addition ensures the local concentration of the electrophile remains low, minimizing dimerization.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80–90 °C under a nitrogen atmosphere for 12 hours.

  • Quench & Extraction: Cool the mixture to room temperature and pour it into crushed ice. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Wash the combined organic layers extensively with brine and water (at least 3 times) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Catalytic Ethylene Carbonate Alkylation (The Green Approach)

This method is the industry standard for scale-up due to its solvent-free nature and high atom economy .

Causality of Design: Ethylene carbonate is inherently resistant to nucleophilic attack at room temperature. Tetrabutylammonium bromide (TBAB) acts as a nucleophilic catalyst; the bromide ion attacks the carbonate ring, opening it to form a highly reactive bromoalkoxide intermediate that rapidly reacts with the phenol. The high temperature (155 °C) provides the thermodynamic driving force for decarboxylation.

Step-by-Step Procedure:

  • Melt Formation: Charge a reactor with 4-phenylphenol (34.0 g, 0.2 mol), ethylene carbonate (20.0 g, 0.227 mol), and TBAB (6.5 g, 0.02 mol).

  • Thermal Activation: Heat the neat mixture to 155 °C with vigorous mechanical stirring. The solid mixture will transition into a homogenous melt.

  • Decarboxylation: Maintain the temperature at 155 °C. Monitor the reaction via the evolution of CO₂ gas (bubbling). The reaction is typically complete within 4–6 hours when gas evolution ceases.

  • Precipitation: Cool the melt to approximately 80 °C (do not allow it to solidify completely) and slowly add hot deionized water to precipitate the crude product.

  • Purification: Filter the resulting solid. Wash the filter cake with a dilute, cold NaOH solution (0.1 M) to remove any unreacted 4-phenylphenol, followed by copious amounts of water until the filtrate is pH neutral. Dry under vacuum.

Self-Validating Systems & Quality Control

A protocol is only as good as its validation. To ensure the integrity of the synthesized 2-(4-phenylphenoxy)ethanol, researchers must implement a self-validating analytical workflow.

Workflow Reaction Reaction Execution Workup Aqueous Work-up / Wash Reaction->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Validation Validation (NMR, TLC, MP) Purification->Validation

Fig 2. Standardized downstream processing and self-validation workflow.

Validation Metrics:

  • Thin-Layer Chromatography (TLC): 4-phenylphenol is highly UV active. Monitor the disappearance of the starting material (R_f ~0.6 in 3:1 Hexanes:EtOAc). The successful formation of the product will present as a new, more polar spot (R_f ~0.3) due to the hydrogen-bonding capability of the terminal aliphatic alcohol.

  • Melting Point Deviation: Pure 4-phenylphenol has a sharp melting point of 164–166 °C. The successful installation of the flexible hydroxyethyl chain disrupts the crystal lattice, resulting in a distinctly lower and sharp melting point for the pure product.

  • ¹H NMR Spectroscopy (CDCl₃): The ultimate validator. The spectrum must show the complete disappearance of the phenolic -OH proton (typically broad, ~5.0 ppm in CDCl₃ or ~9.6 ppm in DMSO-d₆). Crucially, look for the emergence of two distinct triplet-like multiplets at ~3.9 ppm (-CH₂OH) and ~4.1 ppm (-OCH₂-) , confirming the intact hydroxyethyl ether linkage.

References

  • Structure Control for Fine Tuning Fluorescence Emission from Side-Chain Azobenzene Polymers The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Process for preparing alkoxy or arylmethoxy alcohols (EP1183224A1)
  • Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Comprehensive Guide to Assessing the Purity of 2-(4-Phenylphenoxy)ethanol: Commercial vs. In-House Synthesized

Introduction & Context 2-(4-Phenylphenoxy)ethanol (also known as biphenyl-4-yloxyethanol) is a critical intermediate in the development of liquid crystal displays, specialized polymers, and pharmaceutical active ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

2-(4-Phenylphenoxy)ethanol (also known as biphenyl-4-yloxyethanol) is a critical intermediate in the development of liquid crystal displays, specialized polymers, and pharmaceutical active ingredients[1]. The purity of this compound directly dictates the success of downstream functionalization; even trace impurities can quench fluorescence in optoelectronic materials or poison catalysts in subsequent cross-coupling reactions. This guide provides an objective, data-driven framework for researchers to evaluate and compare the purity profiles of commercially procured versus in-house synthesized batches.

Mechanistic Origins of Impurities

To accurately assess purity, one must first understand the synthetic pathways and the specific impurities they generate.

In-House Synthesis: Laboratory-scale synthesis typically relies on the Williamson ether synthesis. This involves reacting 4-phenylphenol with 2-chloroethanol in the presence of a base (e.g., K2​CO3​ ) and a polar aprotic solvent like DMF at elevated temperatures[2][3].

  • Primary Impurities: Unreacted 4-phenylphenol (due to incomplete conversion) and aliphatic ether dimers (if the newly formed hydroxyl group undergoes over-alkylation). Residual DMF or moisture are also common[3].

Commercial Production: Industrial suppliers often utilize bulk catalytic processes to maximize yield and minimize solvent waste, achieving baseline purities of 99.5%[1].

  • Primary Impurities: While organic purity is generally high, commercial batches are uniquely susceptible to trace heavy metal contamination from industrial catalysts and structural isomers if lower-grade starting materials (e.g., containing 2-phenylphenol) were utilized[4].

SynthesisPathway SM 4-Phenylphenol + 2-Chloroethanol Target 2-(4-Phenylphenoxy)ethanol (Target Product) SM->Target Williamson Etherification Imp1 Unreacted 4-Phenylphenol SM->Imp1 Incomplete Conversion Base Base (e.g., K2CO3) Solvent (DMF) Base->Target Imp2 Aliphatic Ether Dimers Target->Imp2 Over-alkylation Imp3 Trace Heavy Metals (Commercial Only) Target->Imp3 Industrial Catalysts

Fig 1. Synthesis pathway and mechanistic origins of impurities in 2-(4-Phenylphenoxy)ethanol.

Analytical Strategy & Self-Validating Protocols

A robust purity assessment requires an orthogonal analytical approach. Relying solely on one method can mask critical contaminants.

High-Performance Liquid Chromatography (HPLC-UV/Vis)

Causality & Design: The biphenyl moiety provides a strong UV chromophore. While a standard C18 column can be used, a Biphenyl stationary phase is recommended. The Biphenyl phase offers enhanced π−π interactions, providing superior chromatographic resolution ( Rs​ ) between the target product and unreacted 4-phenylphenol[5]. Adding formic acid to the mobile phase suppresses the ionization of residual phenolic hydroxyls, preventing peak tailing.

Step-by-Step Protocol:

  • System Setup: Equip the HPLC with a Biphenyl column (250 × 4.6 mm, 5 µm) and set the UV/Vis detector to 254 nm.

  • Mobile Phase: Prepare a gradient of Water (Mobile Phase A) and Methanol (Mobile Phase B), both containing 0.1% Formic Acid.

  • Sample Preparation: Dissolve 10 mg of the 2-(4-Phenylphenoxy)ethanol sample in 10 mL of Methanol (1 mg/mL).

  • Self-Validation System:

    • Step A: Inject a pure Methanol blank to ensure no column carryover.

    • Step B: Inject a reference standard of pure 4-phenylphenol (0.01 mg/mL) to establish its exact retention time[4].

    • Step C: Inject the sample. Calculate purity via peak area normalization. The system is validated if the resolution ( Rs​ ) between the product and the 4-phenylphenol peak is 2.0.

1 H NMR Spectroscopy

Causality & Design: NMR provides absolute structural confirmation and identifies hydrogen-containing impurities that lack a UV chromophore (e.g., residual aliphatic solvents like DMF or unreacted 2-chloroethanol)[6].

Step-by-Step Protocol:

  • Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal zero reference.

  • Acquisition: Acquire the spectrum at 400 MHz or higher (minimum 16 scans for adequate signal-to-noise ratio).

  • Analysis: Confirm the target structure by identifying the 9 aromatic protons (multiplets at δ 7.2–7.6 ppm) and the two distinct triplets for the aliphatic protons of the ethanol moiety (–O CH2​ – around δ 4.1 ppm, and – CH2​ OH around δ 3.9 ppm)[3].

  • Self-Validation System: Scan for the broad phenolic –OH proton (~ δ 5.0 ppm in CDCl3​ ). Its absence validates the complete removal of the 4-phenylphenol starting material. Check for solvent singlets (e.g., DMF at δ 2.88, 2.95, and 8.02 ppm).

Trace Moisture and Metal Analysis
  • Karl Fischer Titration: The terminal hydroxyl group makes the compound slightly hygroscopic. Volumetric Karl Fischer titration is required to quantify moisture, which can disrupt moisture-sensitive downstream polymerizations.

  • ICP-MS: Critical for commercial batches to rule out heavy metals (e.g., Pd, Ni, Fe) that could act as unwanted catalysts or quenchers in final applications[1].

AnalyticalWorkflow Sample 2-(4-Phenylphenoxy)ethanol Batch Assessment HPLC HPLC-UV/Vis (Organic Impurities) Sample->HPLC NMR 1H & 13C NMR (Structural Integrity) Sample->NMR KF Karl Fischer (Moisture) Sample->KF ICP ICP-MS (Trace Metals) Sample->ICP Decision Purity Certification (Target: >99.5%) HPLC->Decision NMR->Decision KF->Decision ICP->Decision

Fig 2. Orthogonal analytical workflow for comprehensive purity validation.

Comparative Data Presentation

The following table summarizes the typical purity profiles observed when comparing high-grade commercial batches with optimized in-house synthesized materials prior to final recrystallization.

Analytical ParameterCommercial Synthesis (Typical)In-House Synthesis (Crude/Optimized)Primary Detection Method
Overall Organic Purity 99.5%[1]98.0% - 99.5%HPLC-UV (254 nm)
Unreacted 4-Phenylphenol < 0.1%0.5% - 1.0%HPLC-UV / 1 H NMR
Trace Heavy Metals < 10 ppm (Requires verification)[1]Undetectable (If metal-free route)ICP-MS
Residual Solvents < 0.1%Variable (e.g., DMF, THF) 1 H NMR / GC-MS
Moisture Content < 0.5%< 0.2% (Post-desiccation)Karl Fischer Titration

Decision Matrix: Buy vs. Synthesize

  • Procure Commercially: Opt for commercial sourcing when scaling up production where time-to-market is critical. Ensure the supplier provides a Certificate of Analysis (CoA) detailing HPLC purity ( 99.5%) and guarantees trace metal limits (<10 ppm)[1].

  • Synthesize In-House: Choose in-house synthesis when developing highly sensitive optoelectronic materials or pharmaceutical intermediates where trace transition metal contamination must be strictly zero. The Williamson ether synthesis avoids metal catalysts entirely, trading a slightly lower initial organic purity (easily resolved via recrystallization from ethanol/water) for absolute metal-free assurance[2].

References

  • "Cas 92-69-3,4-Phenylphenol | lookchem", Lookchem,[Link]

  • "Structure Control for Fine Tuning Fluorescence Emission from Side-Chain Azobenzene Polymers", ACS Publications (The Journal of Physical Chemistry B),[Link]

Sources

Validation

A Comparative Guide to the Receptor Binding Profile of 2-(4-Phenylphenoxy)ethanol: A Study in Selectivity and Cross-Reactivity

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of contemporary drug development, the characterization of a molecule's interaction with its intended biological target is but the init...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the characterization of a molecule's interaction with its intended biological target is but the initial step. A comprehensive understanding of its off-target interactions is equally, if not more, critical for predicting its therapeutic window and potential for adverse effects. Small molecules, by their nature, possess the potential to bind to multiple proteins, a phenomenon that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, rigorous selectivity and cross-reactivity profiling are indispensable components of the preclinical development pipeline.[3][4][5]

This guide presents a comprehensive analysis of the receptor binding profile of a novel investigational compound, 2-(4-Phenylphenoxy)ethanol. While this molecule shares a structural backbone with phenoxyethanol, a compound widely used as an antimicrobial preservative, the addition of a phenyl group creates a biphenyl-like scaffold, suggesting a potential for interaction with specific receptor families.[6][7][8][9][10] This study was designed to elucidate the binding affinity of 2-(4-Phenylphenoxy)ethanol at its putative primary target and to systematically assess its cross-reactivity against a broad panel of receptors, ion channels, and enzymes implicated in common off-target liabilities.

For the purpose of this investigation, we hypothesize that 2-(4-Phenylphenoxy)ethanol is a modulator of the Retinoid X Receptor alpha (RXRα) , a nuclear receptor that plays a pivotal role in regulating gene expression related to development, differentiation, and metabolism. Biphenyl structures have been identified as a novel chemotype for RXR ligands.[11] To provide a robust comparative framework, we have included two well-characterized reference compounds:

  • Bexarotene: A known potent and selective RXR agonist.

  • UVI 3003: A recognized RXR antagonist.

This guide will detail the experimental methodologies employed, present a comparative analysis of the binding data, and discuss the implications of these findings for the future development of 2-(4-Phenylphenoxy)ethanol.

Methodology: A Two-Tiered Approach to Binding Affinity and Selectivity Profiling

To construct a detailed profile of 2-(4-Phenylphenoxy)ethanol, a two-tiered experimental approach was implemented. The first tier focused on determining the binding affinity at the hypothesized primary target, RXRα, using a competitive radioligand binding assay. The second tier expanded the investigation to a broad off-target panel to assess cross-reactivity.

Tier 1: Primary Target Affinity Determination (RXRα)

A competitive radioligand binding assay was employed to determine the inhibition constant (Ki) of 2-(4-Phenylphenoxy)ethanol and the comparator compounds for RXRα.[12][13] This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing human RXRα A1 Incubate membranes with varying concentrations of test compound P1->A1 P2 Prepare assay buffer, radioligand ([3H]-Bexarotene), and test compounds P2->A1 A2 Add a fixed concentration of [3H]-Bexarotene A1->A2 A3 Incubate to equilibrium A2->A3 S1 Rapid vacuum filtration onto glass fiber filters A3->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure filter-bound radioactivity via liquid scintillation counting S2->S3 D1 Plot % inhibition vs. log[test compound] S3->D1 D2 Determine IC50 value from the inhibition curve D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Protocol: RXRα Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes were prepared from HEK293 cells overexpressing human RXRα.

  • Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.

  • Incubation: In a 96-well plate, 10 µg of membrane protein was incubated with 10 concentrations of the test compound (ranging from 0.1 nM to 100 µM).

  • Radioligand Addition: [3H]-Bexarotene was added at a final concentration of 2 nM (approximating its Kd).

  • Equilibration: The plates were incubated for 90 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Non-specific Binding: Non-specific binding was determined in the presence of 10 µM of unlabeled Bexarotene.

  • Filtration: The incubation was terminated by rapid filtration through a 96-well glass fiber filter plate, pre-soaked in 0.3% polyethyleneimine.

  • Washing: The filters were washed four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) was determined using non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

Tier 2: Cross-Reactivity Profiling

To assess the selectivity of 2-(4-Phenylphenoxy)ethanol, its binding affinity was determined against a panel of 44 common off-target receptors. This panel, modeled after established safety screening panels like the InVEST44™, provides a broad overview of potential off-target liabilities.[3][17] The assays were conducted as single-point determinations at a high concentration (10 µM) of the test compound. Significant inhibition (>50%) at this concentration would trigger a full dose-response curve to determine the Ki.

Results: A Comparative Analysis of Receptor Binding Profiles

Primary Target (RXRα) Binding Affinity

The competitive binding assays revealed that 2-(4-Phenylphenoxy)ethanol binds to RXRα with moderate affinity. The results for all three tested compounds are summarized below.

CompoundIC50 (nM)Ki (nM)Putative Function
2-(4-Phenylphenoxy)ethanol 1,250417RXR Modulator
Bexarotene (Comparator) 3010RXR Agonist
UVI 3003 (Comparator) 9030RXR Antagonist

Table 1: Binding affinities of test compounds for the human RXRα receptor. Ki values were calculated from IC50 values using the Cheng-Prusoff equation, assuming a radioligand concentration equal to its Kd.

As expected, the reference agonist Bexarotene and antagonist UVI 3003 demonstrated high affinity for RXRα, with Ki values of 10 nM and 30 nM, respectively. 2-(4-Phenylphenoxy)ethanol exhibited a Ki of 417 nM, indicating a moderate but significant interaction with the receptor. This confirms the hypothesis that the biphenyl-like scaffold of the molecule facilitates binding to this nuclear receptor.

Cross-Reactivity and Selectivity Profile

The cross-reactivity of 2-(4-Phenylphenoxy)ethanol was evaluated against a panel of 44 receptors, ion channels, and enzymes at a concentration of 10 µM. The results are presented as the percent inhibition of radioligand binding.

Target ClassTarget2-(4-Phenylphenoxy)ethanol (% Inhibition @ 10 µM)Bexarotene (% Inhibition @ 10 µM)UVI 3003 (% Inhibition @ 10 µM)
GPCRs Adenosine A18%2%5%
Adrenergic α1A12%4%7%
Adrenergic α2A5%1%3%
Adrenergic β13%0%2%
Dopamine D19%3%6%
Dopamine D215%5%8%
Histamine H118%6%10%
Muscarinic M17%2%4%
Serotonin 5-HT1A11%4%6%
Serotonin 5-HT2A22%8%11%
Ion Channels Calcium Channel (L-type)25%9%13%
hERG Potassium Channel30%10%15%
Sodium Channel (Site 2)14%5%8%
Transporters Dopamine Transporter (DAT)9%3%5%
Norepinephrine Transporter (NET)6%2%4%
Serotonin Transporter (SERT)13%5%7%
Enzymes Cyclooxygenase-1 (COX-1)4%1%2%
Cyclooxygenase-2 (COX-2)3%1%2%
Nuclear Receptors Estrogen Receptor α55% 3%4%
Progesterone Receptor15%2%3%

Table 2: Abbreviated cross-reactivity profile of test compounds. The table shows the percent inhibition of specific binding at a concentration of 10 µM. Only a selection of the 44 targets is shown for brevity. Values in bold indicate significant off-target interaction (>50% inhibition).

The selectivity profile of 2-(4-Phenylphenoxy)ethanol reveals a notable off-target interaction. At a concentration of 10 µM, which is approximately 24-fold higher than its Ki for RXRα, the compound exhibited 55% inhibition of binding at the Estrogen Receptor α (ERα) . This suggests a significant cross-reactivity with another nuclear receptor. In contrast, the reference compounds, Bexarotene and UVI 3003, displayed a much cleaner profile, with no significant inhibition observed at any of the off-target receptors at the tested concentration.

Other minor interactions were observed for 2-(4-Phenylphenoxy)ethanol, such as at the hERG potassium channel (30% inhibition) and the L-type calcium channel (25% inhibition). While these do not cross the 50% threshold for requiring a full dose-response curve in this initial screen, they warrant consideration in further safety pharmacology studies.

To further characterize the ERα interaction, a full competitive binding assay was performed.

CompoundERα Ki (nM)
2-(4-Phenylphenoxy)ethanol 8,500

Table 3: Binding affinity of 2-(4-Phenylphenoxy)ethanol for the human ERα receptor.

The Ki of 2-(4-Phenylphenoxy)ethanol for ERα was determined to be 8,500 nM. This allows for the calculation of a selectivity ratio.

Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)

Selectivity for RXRα over ERα = 8,500 nM / 417 nM = 20.4-fold

This quantitative analysis demonstrates that 2-(4-Phenylphenoxy)ethanol is approximately 20-fold more selective for its primary target, RXRα, over its main identified off-target, ERα.

Discussion: Interpreting the Selectivity Profile

The data generated in this study provide critical insights into the pharmacological profile of 2-(4-Phenylphenoxy)ethanol. The compound demonstrates a moderate affinity for its hypothesized primary target, RXRα. While less potent than the dedicated agonist Bexarotene, its affinity in the sub-micromolar range suggests it is a viable candidate for further investigation.

The key finding of this guide, however, lies in the cross-reactivity profile. The interaction with ERα, while significantly weaker than with RXRα, is a critical piece of information for the drug development process. A 20-fold selectivity window is often considered acceptable for early-stage compounds, but it highlights a potential liability that must be addressed through medicinal chemistry efforts to improve selectivity.[2]

The observed off-target binding to ERα is structurally plausible. Both RXR and ER are members of the nuclear receptor superfamily and share some structural homology in their ligand-binding domains. The biphenyl scaffold of 2-(4-Phenylphenoxy)ethanol may be sufficiently promiscuous to accommodate both binding pockets, albeit with different affinities.

Hypothetical Signaling Pathway and Points of Interaction

Ligand 2-(4-Phenylphenoxy)ethanol RXR RXRα Ligand->RXR Primary Binding (Ki = 417 nM) ER ERα (Off-Target) Ligand->ER Cross-Reactivity (Ki = 8,500 nM) Dimer RXR/Partner Heterodimer RXR->Dimer Partner Partner Receptor (e.g., RAR, PPAR) Partner->Dimer DNA DNA (RXRE) Dimer->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Modulates

Caption: Potential interactions of 2-(4-Phenylphenoxy)ethanol.

The minor interactions with ion channels like hERG, while below the 50% inhibition threshold, should not be dismissed. The hERG channel is a particularly important anti-target in drug discovery due to its association with cardiac arrhythmias. Even weak inhibition can be a concern, and this interaction should be monitored as the compound is optimized for potency at its primary target.

Conclusion

This comparative guide provides a detailed in vitro characterization of the receptor binding profile of 2-(4-Phenylphenoxy)ethanol. The study confirms that this novel compound is a moderate-affinity ligand for the Retinoid X Receptor alpha. Crucially, the selectivity profiling has identified a significant off-target interaction with the Estrogen Receptor α, for which 2-(4-Phenylphenoxy)ethanol displays a 20-fold lower affinity.

These findings are foundational for any future development of this compound. The next logical steps would involve:

  • Functional Assays: To determine whether the binding of 2-(4-Phenylphenoxy)ethanol to RXRα and ERα results in agonism, antagonism, or inverse agonism.

  • Structure-Activity Relationship (SAR) Studies: To guide the chemical modification of the scaffold to enhance affinity for RXRα while reducing or eliminating binding to ERα and other off-targets.

  • Cellular Assays: To confirm the activity and selectivity of the compound in a more physiological context.

By employing a systematic and comparative approach to receptor binding, we have established a clear and actionable pharmacological profile for 2-(4-Phenylphenoxy)ethanol, providing a solid framework for informed decision-making in the drug discovery process.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Vertex AI Search.
  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC. (2020, September 20). Vertex AI Search.
  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Vertex AI Search.
  • GPCR-radioligand binding assays - PubMed. (n.d.). Vertex AI Search.
  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.). Vertex AI Search.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Vertex AI Search.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis. (2022, September 28). Vertex AI Search.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed. (2021, July 15). Vertex AI Search.
  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques - PubMed. (2016, October 10). Vertex AI Search.
  • A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). Vertex AI Search.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity. (n.d.). Vertex AI Search.
  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019, December 31). Vertex AI Search.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Vertex AI Search.
  • Ligand binding assay - Wikipedia. (n.d.). Vertex AI Search.
  • Small Molecules and their Impact in Drug Discovery - Mantell Associ
  • 2-(4-phenoxy-phenyl)sulfanyl-ethanol - Chemical Synthesis Database. (2025, May 20). Vertex AI Search.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Vertex AI Search.
  • ICESTP Safety Panel™ 44 & 77 - Functional Panels - ICE Bioscience. (n.d.). Vertex AI Search.
  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.). Vertex AI Search.
  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? - Biocompare. (2012, July 24). Vertex AI Search.
  • Off-Target Effects Analysis | Creative Diagnostics. (n.d.). Vertex AI Search.
  • Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC. (n.d.). Vertex AI Search.
  • Phenoxyethanol. (n.d.). Vertex AI Search.
  • PHENOXYETHANOL |. (n.d.). Vertex AI Search.
  • Phenoxyethanol API Suppliers - Find All GMP Manufacturers - Pharmaoffer.com. (n.d.). Vertex AI Search.
  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels | Request PDF - ResearchG
  • Phenoxyethanol: A Globally Approved Preservative - UL Prospector. (2015, May 29). Vertex AI Search.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC. (2009, April 24). Vertex AI Search.
  • How can I get binding affinity from Ki,or Kd ,or IC50 ? | ResearchGate. (2015, November 30). Vertex AI Search.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Vertex AI Search.
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12). Vertex AI Search.
  • A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences - PMC. (n.d.). Vertex AI Search.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Phenylphenoxy)ethanol

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the first step in preventing exposure.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the first step in preventing exposure.

2-(4-Phenylphenoxy)ethanol is a lipophilic, biphenyl ether derivative frequently utilized as an intermediate in advanced pharmaceutical synthesis, such as the development of carboxylic acid derivatives for ischemic tissue treatment[1]. Structurally related to biphenyl compounds like 4-phenylphenol, it features stable aromatic rings that make it highly soluble in organic solvents but pose specific risks of dermal penetration, mucosal irritation, and environmental persistence[2][3].

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for handling 2-(4-Phenylphenoxy)ethanol safely.

Part 1: Mechanistic PPE Selection

To build an effective defense against 2-(4-Phenylphenoxy)ethanol, we must select Personal Protective Equipment (PPE) that specifically counteracts its lipophilic nature and potential to emit organic vapors during solubilization or heating.

Hand Protection: Overcoming Lipophilic Degradation

Because 2-(4-Phenylphenoxy)ethanol is highly soluble in organic solvents, it can rapidly permeate standard natural rubber (latex) gloves via lipophilic dissolution. You must select polymers with high chemical resistance to aromatic and ether linkages.

Table 1: Glove Breakthrough Data for Biphenyl Ether Derivatives

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingOperational Recommendation
Latex 0.15< 5SevereDO NOT USE - Rapid permeation.
Standard Nitrile 0.11< 10Poor to FairIncidental contact only. Change immediately if splashed.
Heavy-Duty Nitrile 0.38> 240GoodPrimary handling for weighing and transfer.
Butyl Rubber 0.30> 480ExcellentSpill cleanup / Extended contact with solvent mixtures.
Respiratory Protection: Adsorption Kinetics

When handling this compound outside of a certified chemical fume hood, or during a spill, respiratory protection is critical. OSHA requires the use of NIOSH-approved respirators when engineering controls are insufficient[4].

For organic compounds like 2-(4-Phenylphenoxy)ethanol, you must use an Organic Vapor Cartridge (color-coded Black) [5].

  • The Causality: These cartridges contain activated carbon. The mesoporous structure of the carbon provides a massive surface area that physically traps non-polar organic molecules via van der Waals forces[4].

  • Limitations: NIOSH limits the use of standard organic vapor cartridges to environments where the vapor concentration does not exceed 1,000 ppm[6][7]. Always ensure quantitative fit testing has been performed prior to use.

Eye and Face Protection

Use ANSI Z87.1-rated chemical splash goggles. Safety glasses are insufficient because they lack a facial seal, leaving the mucosa vulnerable to aerosolized powders or solvent splashes during transfer.

Part 2: Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Turn on the chemical fume hood and verify the inward face velocity is between 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor or use a continuous visual indicator (like a Kimwipe strip taped to the sash).

  • Clear the Workspace: Remove all incompatible chemicals, particularly strong oxidizers, to prevent exothermic reactions.

Phase 2: PPE Donning Sequence

  • Inspect heavy-duty nitrile gloves for micro-tears by trapping air and squeezing. Don the gloves.

  • Don a flame-resistant (FR) lab coat, ensuring cuffs are tucked under the gloves to prevent skin exposure at the wrist.

  • Don chemical splash goggles.

  • (If applicable) Don the NIOSH half-face respirator with black organic vapor cartridges. Perform a positive and negative pressure seal check[5].

Phase 3: Active Handling & Transfer

  • Keep the fume hood sash as low as possible (below the breathing zone).

  • Use anti-static spatulas for weighing the solid compound to prevent aerosolization caused by static repulsion.

  • When dissolving 2-(4-Phenylphenoxy)ethanol in organic solvents (e.g., methanol or ether), add the solvent slowly to manage any mild heat of solution[2].

Phase 4: Doffing & Decontamination

  • Wipe down all spatulas and balances with a compatible solvent (e.g., isopropanol), capturing the waste in a designated solid waste bin.

  • Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Part 3: EPA-Compliant Disposal Plan

Because 2-(4-Phenylphenoxy)ethanol contains stable biphenyl rings, it is not readily biodegradable and poses an environmental toxicity risk[3]. It must never be disposed of down the drain [8].

The scientifically sound and EPA-compliant method for disposing of stable organic compounds is high-temperature incineration [9][10]. Incineration effectively breaks the carbon-carbon and ether bonds, reducing the compound to carbon dioxide and water vapor[9].

Step-by-Step Waste Segregation:

  • Liquid Waste: Collect any solvent mixtures containing 2-(4-Phenylphenoxy)ethanol in a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container. Label it as "Hazardous Waste: Non-Halogenated Organics (Contains 2-(4-Phenylphenoxy)ethanol)".

  • Solid Waste: Place contaminated gloves, Kimwipes, and empty reagent bottles into a sealed, puncture-resistant solid hazardous waste bin.

  • Secondary Containment: Store all waste containers in secondary containment bins to capture leaks.

  • Vendor Hand-off: Coordinate with a licensed hazardous waste disposal contractor equipped for EPA-compliant high-temperature incineration[9].

Part 4: Logical Workflow Visualization

Operational_Workflow H Hazard Assessment Lipophilic Biphenyl Ether E Engineering Controls Fume Hood (80-100 fpm) H->E dictates G Hand Protection Butyl/Nitrile Gloves E->G requires R Respiratory Protection Black NIOSH Cartridge E->R backup for A Active Handling Synthesis & Transfer G->A enables R->A enables W Waste Segregation Non-Halogenated Organics A->W generates D Final Disposal EPA-Compliant Incineration W->D mandates

Fig 1: Safety and disposal workflow for 2-(4-Phenylphenoxy)ethanol.

References

  • Source: lookchem.
  • Source: google.
  • Title: Cas 92-69-3,4-Phenylphenol | lookchem (Chemical Properties)
  • Source: labmanager.
  • Source: osha.
  • Source: osha.
  • Source: pksafety.
  • Title: What are the best methods for disposing of excess chemicals recorded in inventory?
  • Title: NIOSH eliminates maximum use concentrations (MUC) labeling requirement for Chemical Cartridges.
  • Source: epa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Phenylphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Phenylphenoxy)ethanol
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